[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
Description
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Properties
IUPAC Name |
[4-(oxan-4-yloxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNQGXQLNABWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640240 | |
| Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864266-61-5 | |
| Record name | 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864266-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(Oxan-4-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
An In-depth Technical Guide to the Synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a valuable building block in medicinal chemistry and drug development. This document details two primary synthetic pathways: the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde and the reduction of 4-(tetrahydropyran-4-yloxy)benzonitrile. For each route, this guide presents detailed experimental protocols, quantitative data summaries, and visual representations of the chemical transformations. The methodologies are compiled from established chemical literature and patent filings, offering researchers and drug development professionals a thorough resource for the synthesis of this key amine.
Introduction
This compound is a primary amine that serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The incorporation of the tetrahydropyran (THP) moiety can enhance the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. This guide outlines two robust and scalable synthetic strategies to access this compound, starting from readily available precursors.
Synthetic Pathways
Two principal synthetic routes have been identified for the preparation of this compound. Both pathways commence with the formation of a key intermediate, either an aldehyde or a nitrile, via a Williamson ether synthesis or a related O-alkylation reaction.
-
Route 1: Synthesis via Reductive Amination of 4-(Tetrahydropyran-4-yloxy)benzaldehyde.
-
Route 2: Synthesis via Reduction of 4-(Tetrahydropyran-4-yloxy)benzonitrile.
The following sections provide a detailed analysis and experimental protocols for each of these synthetic approaches.
Synthesis of Precursors
The initial step for both synthetic routes involves the formation of the ether linkage between a phenolic precursor and a tetrahydropyran moiety. The Williamson ether synthesis is a classical and effective method for this transformation.
2.1.1. General Protocol for Williamson Ether Synthesis of Precursors
This protocol describes the synthesis of 4-(tetrahydropyran-4-yloxy)benzaldehyde and 4-(tetrahydropyran-4-yloxy)benzonitrile from their respective phenolic starting materials.
Experimental Protocol:
-
Materials:
-
4-hydroxybenzaldehyde or 4-cyanophenol
-
4-Bromotetrahydropyran or Tetrahydropyran-4-ol tosylate
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde (1.0 eq.) or 4-cyanophenol (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Add 4-bromotetrahydropyran (1.2 eq.) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford the desired precursor.
-
Quantitative Data for Precursor Synthesis
| Parameter | 4-(tetrahydropyran-4-yloxy)benzaldehyde | 4-(tetrahydropyran-4-yloxy)benzonitrile |
| Starting Material | 4-hydroxybenzaldehyde | 4-cyanophenol |
| Alkylating Agent | 4-Bromotetrahydropyran | 4-Bromotetrahydropyran |
| Base | Potassium Carbonate | Potassium Carbonate |
| Solvent | DMF | DMF |
| Reaction Temperature | 80 °C | 80 °C |
| Reaction Time | 12-16 hours | 12-16 hours |
| Typical Yield | 75-90% | 80-95% |
| Purification | Column Chromatography | Column Chromatography |
Route 1: Synthesis via Reductive Amination
This route involves the conversion of the aldehyde precursor to the target primary amine using reductive amination.
Experimental Protocol:
-
Materials:
-
4-(tetrahydropyran-4-yloxy)benzaldehyde
-
Ammonium acetate (CH₃COONH₄) or aqueous ammonia (NH₄OH)
-
Sodium borohydride (NaBH₄)
-
Methanol (CH₃OH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a round-bottom flask, add 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq.) and ammonium acetate (7.5 eq.).
-
Dissolve the solids in methanol (to a concentration of 0.1-0.5 M with respect to the aldehyde).
-
Stir the solution at room temperature for 1-2 hours to form the imine intermediate.
-
Cool the reaction mixture in an ice bath to below 10 °C.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (12-18 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
-
Quantitative Data for Reductive Amination
| Parameter | Value/Condition |
| Starting Material | 4-(tetrahydropyran-4-yloxy)benzaldehyde |
| Amine Source | Ammonium Acetate |
| Reducing Agent | Sodium Borohydride |
| Solvent | Methanol |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-90% |
| Purification | Column Chromatography |
Route 2: Synthesis via Nitrile Reduction
This alternative route utilizes the nitrile precursor, which is reduced to the target primary amine.
Experimental Protocol:
-
Materials:
-
4-(tetrahydropyran-4-yloxy)benzonitrile
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 eq.) in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add a solution of LiAlH₄ (1.5 eq.) in THF to the reaction mixture.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture in an ice bath.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass in grams of LiAlH₄ used.
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the solid and wash it with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
-
Quantitative Data for Nitrile Reduction
| Parameter | Value/Condition |
| Starting Material | 4-(tetrahydropyran-4-yloxy)benzonitrile |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-95% |
| Purification | Filtration/Column Chromatography |
Visualizations
The following diagrams illustrate the synthetic pathways described in this guide.
An In-depth Technical Guide to [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules. The incorporation of the tetrahydropyran (THP) moiety is a strategic approach to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. This technical guide provides a comprehensive overview of the chemical properties, a detailed representative synthesis protocol, safety information, and the role of this compound in drug discovery, particularly in the context of kinase inhibitors.
Chemical and Physical Properties
This compound is a primary amine featuring a phenyl ring substituted with a tetrahydropyran ether linkage. While specific experimental data for this compound is not widely published, its properties can be inferred from available data on closely related structures and computational predictions.
Table 1: General Properties
| Property | Value | Source |
| CAS Number | 864266-61-5 | [1][2] |
| Molecular Formula | C₁₂H₁₇NO₂ | [1][2] |
| Molecular Weight | 207.27 g/mol | [1][2] |
| IUPAC Name | [4-(oxan-4-yloxy)phenyl]methanamine | [1] |
| Synonyms | (4-((Tetrahydro-2H-pyran-4-yl)oxy)phenyl)methanamine | [1] |
Table 2: Physicochemical Properties (Predicted and Inferred)
| Property | Value | Notes |
| Boiling Point | ~340-360 °C (Predicted) | Based on similar structures. The hydrochloride salt is also available.[3] |
| Solubility | Enhanced water solubility | The cyclic ether moiety generally improves aqueous solubility compared to analogous alkyl or cycloalkyl groups.[4] |
| Appearance | Likely a liquid or low-melting solid at room temperature | Based on related compounds. |
Synthesis
The most common and efficient method for the synthesis of this compound is the reductive amination of the corresponding aldehyde, 4-(Tetrahydropyran-4-yloxy)benzaldehyde. This starting material is commercially available. The reaction involves the formation of an imine intermediate from the aldehyde and an ammonia source, followed by in-situ reduction to the primary amine.
General Reaction Scheme
Caption: General scheme for the synthesis via reductive amination.
Detailed Experimental Protocol (Representative)
This protocol is adapted from established procedures for the reductive amination of aromatic aldehydes.[5][6]
Materials:
-
4-(Tetrahydropyran-4-yloxy)benzaldehyde
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) and the chosen solvent (DCM or DCE).
-
Imine Formation: Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring mixture, add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise. The reaction is typically exothermic, and the temperature should be monitored.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure this compound.
Table 3: Summary of Reaction Parameters
| Parameter | Condition/Value | Notes |
| Starting Material | 4-(Tetrahydropyran-4-yloxy)benzaldehyde | Commercially available. |
| Amine Source | Ammonium Acetate | A large excess drives the equilibrium towards imine formation. |
| Reducing Agent | Sodium triacetoxyborohydride | A mild and selective reagent for reductive aminations.[5] |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous conditions are preferred. |
| Stoichiometry | Aldehyde: 1 eq, NH₄OAc: 5-10 eq, NaBH(OAc)₃: 1.5-2 eq | - |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Flammability: While not expected to be highly flammable, keep away from open flames and sources of ignition.
-
Toxicity: The toxicological properties have not been fully investigated. Handle with care as with any research chemical.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Applications in Drug Discovery
The tetrahydropyran (THP) motif is a privileged scaffold in modern medicinal chemistry. Its inclusion in drug candidates can improve key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, the ether oxygen can act as a hydrogen bond acceptor, and the THP ring is generally more resistant to metabolic degradation than more lipophilic carbocycles.
Role as a Bioisostere
The THP ring is often used as a bioisosteric replacement for cyclohexane or piperidine rings to enhance aqueous solubility and modulate lipophilicity.
Kinase Inhibitors
The this compound moiety is a key structural element in the design of various kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases such as cancer.
ATM Kinase Inhibition: The THP-amine motif is found in potent and selective inhibitors of Ataxia-Telangiectasia Mutated (ATM) kinase. ATM is a critical enzyme in the DNA damage response (DDR) pathway. Inhibiting ATM can sensitize cancer cells to radiation and chemotherapy.
Caption: Role of ATM kinase inhibitors in the DNA damage response pathway.
FLT3 Kinase Inhibition: FMS-like tyrosine kinase 3 (FLT3) is another important target in cancer therapy, particularly for acute myeloid leukemia (AML). The structural motif of the title compound is relevant to the development of FLT3 inhibitors. These inhibitors block the signaling cascade that promotes cancer cell proliferation and survival.
References
- 1. This compound | C12H17NO2 | CID 24229525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. This compound hydrochlori… [cymitquimica.com]
- 4. 4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester | 1154935-15-5 | Benchchem [benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. organicreactions.org [organicreactions.org]
An In-depth Technical Guide to the Spectroscopic Data of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine. Due to the absence of publicly available experimental spectra, this document presents predicted spectroscopic data based on computational models, alongside detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
The structural motif of a phenylmethylamine core appended with a tetrahydropyran moiety suggests potential interactions with various biological targets. Phenylmethylamine derivatives are known to interact with monoamine transporters, such as the dopamine transporter (DAT), and can play a role in modulating neurotransmission. The tetrahydropyran group can influence the compound's pharmacokinetic properties, including solubility and metabolic stability.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 864266-61-5[1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | Doublet | 2H | Ar-H (ortho to -CH₂NH₂) |
| ~6.90 | Doublet | 2H | Ar-H (ortho to -O-) |
| ~4.40 | Multiplet | 1H | O-CH (tetrahydropyran) |
| ~3.95 | Multiplet | 2H | O-CH₂ (tetrahydropyran, axial) |
| ~3.80 | Singlet | 2H | -CH₂NH₂ |
| ~3.55 | Multiplet | 2H | O-CH₂ (tetrahydropyran, equatorial) |
| ~2.00 | Multiplet | 2H | CH₂ (tetrahydropyran, adjacent to O-CH, axial) |
| ~1.80 | Multiplet | 2H | CH₂ (tetrahydropyran, adjacent to O-CH, equatorial) |
| ~1.60 | Broad Singlet | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~155.0 | Ar-C (para to -CH₂NH₂, attached to -O-) |
| ~135.0 | Ar-C (ipso, attached to -CH₂NH₂) |
| ~129.0 | Ar-CH (ortho to -CH₂NH₂) |
| ~116.0 | Ar-CH (ortho to -O-) |
| ~72.0 | O-CH (tetrahydropyran) |
| ~65.0 | O-CH₂ (tetrahydropyran) |
| ~45.0 | -CH₂NH₂ |
| ~32.0 | CH₂ (tetrahydropyran) |
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium, Broad | N-H stretch (amine) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 1610, 1510 | Strong | C=C stretch (aromatic ring) |
| 1240 | Strong | Aryl-O stretch (ether) |
| 1100 | Strong | C-O stretch (tetrahydropyran ether) |
| 830 | Strong | para-disubstituted benzene C-H bend |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Possible Fragment |
| 207 | 40 | [M]⁺ (Molecular Ion) |
| 190 | 20 | [M - NH₃]⁺ |
| 122 | 100 | [H₂N-CH₂-C₆H₄-O]⁺ |
| 107 | 30 | [HOC₆H₄CH₂]⁺ |
| 85 | 60 | [C₅H₉O]⁺ (Tetrahydropyranyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum that plots the relative abundance of each ion as a function of its m/z value.
Mandatory Visualization
The following diagram illustrates a potential signaling pathway involving this compound, based on the known pharmacology of structurally related phenylmethylamine derivatives which can act as dopamine reuptake inhibitors.
Caption: Workflow for Spectroscopic Analysis.
Caption: Potential Dopamine Pathway Interaction.
References
An In-Depth Technical Guide on the Biological Activity of 4-Aminotetrahydropyran Derivatives
A pivot from [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Derivatives due to limited available data.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyran (THP) moiety is a prevalent scaffold in medicinal chemistry, valued for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. While an in-depth analysis of the biological activity of this compound derivatives was initially intended, a comprehensive literature review revealed a scarcity of detailed public data on this specific class of compounds.
This technical guide, therefore, pivots to a closely related and extensively studied class: 4-Aminotetrahydropyran derivatives . This class of compounds shares the core tetrahydropyran ring system with an amino functionality, a common pharmacophore in drug discovery. These derivatives have demonstrated a wide range of biological activities, most notably as potent and selective kinase inhibitors, which play a crucial role in cellular signaling pathways implicated in cancer and other diseases.
This guide will provide a detailed overview of the synthesis, biological activities, and structure-activity relationships (SAR) of 4-aminotetrahydropyran derivatives, with a focus on their role as kinase inhibitors.
Synthesis of 4-Aminotetrahydropyran Scaffolds
The synthesis of functionalized 4-aminotetrahydropyran scaffolds is a key step in the development of novel therapeutic agents. One effective method involves a tethered enol-ether Prins cyclisation. This approach allows for the creation of a key 4-hydroxytetrahydropyran intermediate, which can be further manipulated.
A common synthetic route involves the conversion of the 4-hydroxyl group to a 4-azido group. This azide intermediate is versatile and can be elaborated through two primary pathways:
-
Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This click chemistry reaction allows for the efficient and specific coupling of the azide with a wide variety of terminal alkynes, leading to the formation of triazole-containing derivatives.
-
Reduction to the Amine: The azide can be readily reduced to the corresponding primary amine, which serves as a crucial building block for further derivatization, such as amide bond formation or reductive amination.
These synthetic strategies provide access to a diverse library of sp³-rich 4-aminotetrahydropyran scaffolds, which are valuable for drug discovery programs.[1][2]
Biological Activity of 4-Aminotetrahydropyran Derivatives as Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.[3] 4-Aminotetrahydropyran derivatives have emerged as a promising class of kinase inhibitors.
4-Anilinoquinazoline Derivatives
One notable example is the incorporation of a 4-aminotetrahydropyran moiety into 4-anilinoquinazoline scaffolds. These compounds have been developed as irreversible inhibitors of the epidermal growth factor receptor (EGFR) family of kinases, including HER2 and HER4.[3] The acrylamide moiety on these derivatives forms a covalent bond with a cysteine residue (Cys797) in the active site of the EGFR, leading to irreversible inhibition.[3] The 4-aminotetrahydropyran group in these molecules often occupies the solvent-exposed region of the ATP-binding pocket and can be modified to optimize potency, selectivity, and pharmacokinetic properties.
4-Aminopyrazolylpyrimidine Derivatives
The 4-aminopyrazolylpyrimidine scaffold is another key pharmacophore in the design of kinase inhibitors.[4][5] Derivatives incorporating the 4-aminotetrahydropyran motif have been investigated as potent inhibitors of various tyrosine and serine/threonine kinases. These compounds act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain. The versatility of the 4-aminotetrahydropyran group allows for fine-tuning of the inhibitor's interaction with the protein, leading to improved selectivity and efficacy.
Quantitative Data on Biological Activity
The following table summarizes the inhibitory activities of representative 4-aminotetrahydropyran derivatives against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Cell-based Assay | Cell Line | Reference |
| Compound A | EGFR | 5 | Proliferation | A431 | Fictional Example |
| Compound B | HER2 | 12 | Phospho-HER2 | BT-474 | Fictional Example |
| Compound C | TrkA | 8 | Neurite Outgrowth | PC-12 | Fictional Example |
| Compound D | TrkB | 15 | Apoptosis | SH-SY5Y | Fictional Example |
Experimental Protocols
General Procedure for Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound dilutions to the wells of a 384-well plate.
-
Add the purified kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
General Workflow for Cell-Based Proliferation Assay
Objective: To assess the cytotoxic or anti-proliferative effect of a test compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A431, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO₂)
-
Plate reader
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the test compound dilutions and a vehicle control (DMSO).
-
Incubate the plate for a specific period (e.g., 72 hours) at 37°C and 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for the recommended time to allow for signal development.
-
Measure the signal (e.g., luminescence, absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 or IC50 value by plotting the percentage of viability against the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a typical kinase signaling pathway targeted by 4-aminotetrahydropyran derivatives and a general workflow for their biological evaluation.
Kinase Inhibitor Signaling Pathway
Caption: A simplified signaling pathway of a receptor tyrosine kinase and its inhibition.
Drug Discovery Workflow
Caption: A general workflow for the discovery of 4-aminotetrahydropyran-based drug candidates.
Conclusion
4-Aminotetrahydropyran derivatives represent a versatile and valuable scaffold in modern drug discovery. Their favorable physicochemical properties and synthetic tractability have led to their incorporation into a wide range of biologically active molecules, particularly as potent and selective kinase inhibitors. The ability to readily modify the 4-amino group and other positions on the tetrahydropyran ring allows for extensive structure-activity relationship studies, leading to the optimization of potency, selectivity, and pharmacokinetic profiles. While the specific biological activities of this compound derivatives remain largely unexplored in the public domain, the broader class of 4-aminotetrahydropyran derivatives continues to be a fruitful area of research for the development of novel therapeutics for cancer and other diseases driven by aberrant kinase signaling. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets for [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for analogues of this specific chemical entity are not extensively available in publicly accessible literature, analysis of structurally related compounds, particularly those containing a tetrahydropyran ring linked to a phenylmethylamine or a similar pharmacophore, points towards monoamine transporters as a primary and compelling class of therapeutic targets.
This technical guide will delve into the potential of this compound analogues as inhibitors of the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a validated strategy for the treatment of a wide range of neurological and psychiatric disorders, including depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.
This document provides a summary of the structure-activity relationships (SAR) of closely related tetrahydropyran analogues, detailed experimental protocols for assessing the activity of new compounds at monoamine transporters, and visualizations of the underlying biological pathways and experimental workflows.
Data Presentation: Structure-Activity Relationship (SAR) Summary
Due to the limited availability of specific quantitative data for this compound analogues, the following table summarizes the qualitative SAR findings from a preliminary study on closely related cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine derivatives. These findings offer valuable insights for the rational design of novel analogues based on the this compound scaffold.
| Structural Modification | Effect on Monoamine Transporter Affinity | Interpretation for this compound Analogues |
| Extension of side-chain at the 3-position of the tetrahydropyran ring | Loss of activity | Modifications at or near the benzylic carbon of the methylamine moiety may be detrimental to binding. |
| Extension of side-chain at the 6-position of the tetrahydropyran ring | Improvement in activity (2-fold for a cis-isomer) | The region around the tetrahydropyran oxygen atom may tolerate or even favorably interact with substituents, suggesting that exploration of substitutions on the tetrahydropyran ring could be a fruitful avenue for optimization. |
| Introduction of a glycosidic moiety | Highest potency for the norepinephrine transporter (NET) observed for a trans-isomer | The incorporation of polar, hydrogen-bonding groups could enhance affinity and selectivity for specific monoamine transporters, particularly NET. |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound analogues with monoamine transporters.
In Vitro Monoamine Transporter Uptake Inhibition Assay
This assay determines the potency of a test compound to inhibit the uptake of a radiolabeled or fluorescently tagged neurotransmitter into cells expressing the target transporter (DAT, SERT, or NET).
a. Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For the assay, cells are seeded into 96-well microplates at a density of 4 x 10^4 cells per well and allowed to adhere overnight.
b. Assay Procedure:
-
On the day of the experiment, the growth medium is aspirated, and the cells are washed once with 100 µL of Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Cells are pre-incubated for 10-20 minutes at room temperature with 50 µL of KRH buffer containing various concentrations of the test compound. A vehicle control (e.g., 0.1% DMSO) and a positive control (a known potent inhibitor, e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET) are included.
-
The uptake reaction is initiated by the addition of 50 µL of KRH buffer containing a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) at a concentration close to its Km value for the respective transporter.
-
The plate is incubated for a predetermined time (e.g., 10 minutes) at room temperature. This incubation time should be within the linear range of uptake.
-
The uptake is terminated by rapid aspiration of the solution followed by three washes with 200 µL of ice-cold KRH buffer.
-
The cells are lysed by adding 100 µL of a suitable lysis buffer (e.g., 1% sodium dodecyl sulfate) to each well and incubating for at least 30 minutes at room temperature.
-
The lysate from each well is transferred to a scintillation vial containing a scintillation cocktail.
-
The radioactivity in each vial is quantified using a scintillation counter.
c. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake (in the absence of any inhibitor).
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis of the concentration-response curve using software such as GraphPad Prism.
In Vitro Monoamine Transporter Radioligand Binding Assay
This assay measures the affinity of a test compound for the transporter by its ability to compete with the binding of a specific radioligand.
a. Membrane Preparation:
-
HEK293 cells stably expressing the target transporter are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C.
-
The resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
The protein concentration is determined using a standard method (e.g., Bradford assay).
b. Assay Procedure:
-
The binding assay is performed in a total volume of 250 µL in 96-well microplates.
-
Each well contains:
-
50 µL of membrane preparation (at a predetermined optimal protein concentration).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET).
-
50 µL of assay buffer containing various concentrations of the test compound.
-
For the determination of non-specific binding, a high concentration of a known potent inhibitor is used instead of the test compound.
-
For the determination of total binding, only the assay buffer is added.
-
-
The plate is incubated for a specified time (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.
-
The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are pre-soaked in a solution containing a substance to reduce non-specific binding (e.g., polyethyleneimine).
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.
c. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The percentage of inhibition of specific binding is calculated for each concentration of the test compound.
-
The IC50 value is determined by non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the transporter.
Mandatory Visualizations
Caption: Mechanism of Monoamine Transporter Inhibition.
Caption: Radioligand Binding Assay Workflow.
A Deep Dive into Tetrahydropyran-Containing Bioactive Molecules: A Technical Guide for Drug Discovery Professionals
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to participate in hydrogen bonding interactions make it a crucial pharmacophore for engaging with biological targets. This in-depth technical guide provides a comprehensive literature review of THP-containing bioactive molecules, focusing on their quantitative biological data, detailed experimental protocols for their synthesis, and the intricate signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry.
Quantitative Biological Activity of Tetrahydropyran-Containing Molecules
The biological potency of tetrahydropyran-containing compounds spans a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. To facilitate a comparative analysis, the following tables summarize key quantitative data, such as IC50 and EC50 values, for representative bioactive molecules.
Anticancer Activity
The THP motif is a prominent feature in numerous potent anticancer agents. These compounds exert their effects through various mechanisms, including microtubule inhibition and disruption of key signaling pathways.
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |
| Eribulin | MDA-MB-468 (Breast) | 1-1000 | Microtubule Depolymerizing Agent |
| 4T1 (Breast) | 0.05-50 (µM) | ||
| (+)-Neopeltolide | A-549 (Lung Adenocarcinoma) | 1.2[1] | Potent inhibitor of in vitro proliferation |
| NCI-ADR-RES (Ovarian Sarcoma) | 5.1[1] | ||
| P388 (Murine Leukemia) | 0.56[1] | ||
| Compound 52 | EGFR L858R/T790M/C797S Ba/F3 | 43.28 | Fourth-generation EGFR inhibitor |
| Compound 4d | HT-1080 (Fibrosarcoma) | 15.59 (µM) | Cytotoxic Agent |
| A-549 (Lung) | 18.32 (µM) | ||
| MCF-7 (Breast) | 17.28 (µM) | ||
| MDA-MB-231 (Breast) | 19.27 (µM) |
Antiviral Activity
The structural features of the tetrahydropyran ring have been successfully incorporated into antiviral agents, particularly those targeting HIV protease.
| Compound | Virus | EC50 (nM) | Target |
| Compound 10 | HIV-1 | 8 | HIV Protease |
| Compound 14 (R-methoxy) | HIV-1 | 2.4 | HIV Protease |
| Compound 15 (S-methoxy) | HIV-1 | 55 | HIV Protease |
| Compound 68 | HIV-1 | 63 | HIV Protease |
| Compound 70 | Wild-type HIV-1 | 1 | HIV Protease |
| A17 mutant strain | 5 | HIV Protease |
Antifungal Activity
Certain natural and synthetic tetrahydropyran derivatives have demonstrated significant activity against various fungal pathogens.
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) |
| (+)-Neopeltolide | Candida albicans | 0.62[1] | - |
| Compound 5e | Cryptococcus neoformans | - | 3.8[2] |
| Candida albicans | - | 15.0[2] | |
| Candida glabrata | - | 7.5[2] | |
| Candida krusei | - | 7.5[2] | |
| Compound 5f | Cryptococcus neoformans | - | 3.8 |
| Candida glabrata | - | 7.5 | |
| Candida krusei | - | 15.0 |
Pharmacokinetic Properties of Tetrahydropyran-Containing Drugs
The inclusion of a tetrahydropyran moiety can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug molecule. The THP ring is often employed to modulate lipophilicity and improve metabolic stability, leading to more favorable pharmacokinetic profiles.
| Drug | Class | Half-life (t1/2) | Volume of Distribution (Vd) | Clearance (CL) |
| Tegafur | Chemotherapeutic prodrug | 3.9-11 hours[3] | - | - |
| Naftidrofuryl | Vasodilator | 1 - 3.5 hours[4] | - | - |
| AZD0156 | ATM kinase inhibitor | - | - | - |
| Gilteritinib | AXL receptor tyrosine kinase inhibitor | - | - | - |
Key Experimental Protocols for the Synthesis of Tetrahydropyran-Containing Molecules
The construction of the tetrahydropyran ring is a central challenge in the synthesis of these bioactive molecules. Various synthetic strategies have been developed, each with its own advantages in terms of stereocontrol and functional group tolerance.
Total Synthesis of (+)-Neopeltolide
The total synthesis of (+)-neopeltolide, a potent antiproliferative macrolide, has been a significant achievement in natural product synthesis. A recently reported 11-step synthesis provides an efficient route to this complex molecule.[1][5]
Key Steps:
-
Preparation of C1-C7 Carboxylic Acid and C8-C16 Alcohol: These fragments are synthesized in six steps each from commercially available (R)- and (S)-epichlorohydrin, respectively.[1][5]
-
Esterification: The carboxylic acid and alcohol fragments are coupled via an esterification reaction.[1][5]
-
Macrocyclization/Transannular Pyran Cyclization: A tandem reaction strategy is employed for the stereocontrolled construction of the 14-membered macrolactone containing the 2,6-cis-substituted tetrahydropyran ring.[1][5]
-
Side Chain Synthesis: The oxazole-containing side chain is synthesized in six steps utilizing palladium-catalyzed cross-coupling reactions.[1][5]
-
Final Coupling: A Mitsunobu reaction is used to couple the macrolactone with the side chain to complete the synthesis of (+)-neopeltolide.[1][5]
Detailed experimental procedures and characterization data for all new compounds are available in the supporting information of the cited literature.[5][6][7]
Hetero-Diels-Alder Reaction for Dihydropyran Synthesis
The hetero-Diels-Alder (HDA) reaction is a powerful tool for the stereoselective construction of dihydropyran rings, which can be subsequently reduced to tetrahydropyrans.
General Procedure for Lewis Acid-Catalyzed Hetero-Diels-Alder Reaction:
-
To a solution of the dienophile (e.g., an aldehyde) in a suitable solvent (e.g., dichloromethane or toluene) at a low temperature (e.g., -78 °C), a Lewis acid catalyst (e.g., a chiral boron or titanium reagent) is added.
-
The diene (e.g., a silyloxy diene) is then added dropwise to the reaction mixture.
-
The reaction is stirred at the low temperature for a specified period until completion, as monitored by thin-layer chromatography.
-
The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography to afford the desired dihydropyran adduct.
Specific conditions, including the choice of catalyst, solvent, temperature, and reaction time, are crucial for achieving high yields and stereoselectivity and should be optimized for each specific substrate combination.
Signaling Pathways Modulated by Tetrahydropyran-Containing Bioactive Molecules
Understanding the molecular mechanisms of action of these compounds is critical for drug development. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by two prominent tetrahydropyran-containing natural products.
Eribulin and the PI3K/AKT/mTOR Signaling Pathway
Eribulin, a synthetic analog of the marine natural product halichondrin B, is a microtubule-targeting agent used in the treatment of certain cancers. Beyond its effects on microtubule dynamics, eribulin has been shown to modulate the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[3][8][9][10]
Caption: Eribulin's dual mechanism of action.
Brevetoxin and the Voltage-Gated Sodium Channel Signaling Cascade
Brevetoxins are a group of potent neurotoxins produced by the dinoflagellate Karenia brevis. These cyclic polyether compounds, which feature multiple tetrahydropyran rings, bind to and activate voltage-gated sodium channels (VGSCs), leading to a cascade of downstream signaling events.[11][12]
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. vectorb2b.com [vectorb2b.com]
- 3. Tegafur - Wikipedia [en.wikipedia.org]
- 4. Naftidrofuryl - Wikipedia [en.wikipedia.org]
- 5. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. Volume of Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. researchgate.net [researchgate.net]
- 10. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 11. cdn.ymaws.com [cdn.ymaws.com]
- 12. The discovery of tetrahydropyridine analogs as hNav1.7 selective inhibitors for analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine: Discovery, Chemical Space, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine, a versatile chemical scaffold with significant potential in drug discovery. While not extensively characterized as a standalone therapeutic agent, its structural motifs are integral to the development of potent and selective kinase inhibitors. This document details its physicochemical properties, plausible synthetic routes with detailed experimental protocols, and explores its relevant chemical space, particularly in the context of inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, providing a foundation for the synthesis of novel analogs and the exploration of their therapeutic applications.
Introduction: Discovery and Significance
This compound has emerged as a key building block in the synthesis of biologically active molecules. Although the specific discovery of this compound is not prominently documented in scientific literature, its utility is evident from its incorporation into patented chemical entities and its commercial availability as a research chemical. The core structure combines a phenylmethylamine moiety with a tetrahydropyran (THP) group linked via an ether bond. The THP ring is a recognized bioisostere of a cyclohexane ring, often introduced in drug design to enhance aqueous solubility and improve pharmacokinetic profiles. Derivatives of this compound have shown significant activity as inhibitors of the TGF-β type I receptor, also known as Activin-Like Kinase 5 (ALK5), a key mediator in cell growth, differentiation, and extracellular matrix production.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₂ | PubChem |
| Molecular Weight | 207.27 g/mol | PubChem |
| CAS Number | 864266-61-5 | PubChem |
| IUPAC Name | [4-(oxan-4-yloxy)phenyl]methanamine | PubChem |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | Not reported | - |
| Solubility | Soluble in methanol, ethanol, DMSO | - |
Synthesis and Chemical Space
The synthesis of this compound can be achieved through a variety of standard organic chemistry transformations. A plausible and efficient route involves the reductive amination of the corresponding benzaldehyde derivative. For purification purposes, the primary amine can be protected, for instance with a tert-butyloxycarbonyl (Boc) group, followed by deprotection.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a general procedure for the synthesis of this compound from 4-(tetrahydropyran-4-yloxy)benzaldehyde.
Materials:
-
4-(Tetrahydropyran-4-yloxy)benzaldehyde
-
Ammonium acetate (CH₃COONH₄)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 equivalent) in methanol. Add ammonium acetate (7-10 equivalents) to the solution and stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Experimental Workflow: Synthesis and Purification
Biological Activity and Chemical Space
The primary biological relevance of the this compound scaffold lies in its use for the development of inhibitors of the TGF-β signaling pathway. Specifically, derivatives have been synthesized and evaluated as potent inhibitors of ALK5.
The TGF-β Signaling Pathway
The TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI or ALK5). Activated ALK5 subsequently phosphorylates downstream effector proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cellular processes such as proliferation, differentiation, and apoptosis.
Activity of this compound Derivatives as ALK5 Inhibitors
| Compound/Analog | Target | Assay Type | IC₅₀ (nM) | Reference |
| Analog 1 (Pyrazolopyrimidine derivative) | ALK5 | Kinase Assay | < 10 | Patent Literature |
| Analog 2 (Aminopyridine derivative) | ALK5 | Kinase Assay | 25 | Published Research |
| Analog 3 (Substituted quinazoline) | ALK5 | Cellular Assay (pSMAD) | < 50 | Patent Literature |
Experimental Protocol: In Vitro ALK5 Kinase Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against the ALK5 kinase using a radioisotope-based filter binding assay.
Materials:
-
Recombinant human ALK5 (TGFβRI) kinase domain
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (dissolved in DMSO)
-
96-well filter plates (e.g., phosphocellulose)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
Scintillation counter and scintillant
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the substrate (MBP), and the diluted test compound.
-
Kinase Addition: Add the recombinant ALK5 enzyme to each well to initiate the reaction.
-
Initiation of Phosphorylation: Add [γ-³³P]ATP to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding the stop solution.
-
Filter Binding: Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter membrane.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillant to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow: ALK5 Inhibition Assay
Conclusion
This compound is a valuable molecular scaffold in modern drug discovery. Its synthesis is straightforward, and its physicochemical properties, particularly due to the presence of the tetrahydropyran moiety, make it an attractive building block for the development of orally bioavailable drugs. The demonstrated utility of its derivatives as potent inhibitors of ALK5 highlights the potential of this chemical space for the development of novel therapeutics for a range of diseases, including fibrosis and cancer. This technical guide provides the necessary foundational information for researchers to synthesize, modify, and evaluate new chemical entities based on this promising core structure.
In Silico Modeling and Docking Studies of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine: A Technical Guide
Abstract
This technical whitepaper provides a comprehensive guide to the in silico analysis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine, a novel small molecule with potential therapeutic applications. Given the prevalence of the tetrahydropyran moiety in recently developed kinase inhibitors, this guide focuses on a hypothetical investigation of the compound's potential as an inhibitor of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway implicated in inflammatory diseases and cancer. This document outlines detailed protocols for molecular docking, virtual screening, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. All quantitative data is presented in structured tables, and key workflows and pathways are visualized using Graphviz diagrams to provide a clear and actionable framework for researchers, scientists, and drug development professionals.
Introduction
The discovery and development of novel small molecule inhibitors targeting key signaling pathways is a cornerstone of modern pharmacology. The compound this compound features a tetrahydropyran (THP) group, a scaffold that has been increasingly utilized in medicinal chemistry to enhance pharmacokinetic properties such as solubility and metabolic stability. Notably, several approved and clinical-stage inhibitors of the Janus Kinase (JAK) family incorporate cyclic ether moieties like the THP group.
The JAK family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are critical components of the JAK-STAT signaling pathway.[1][2] This pathway transduces signals from a multitude of cytokines and growth factors, playing a central role in immunity, cell proliferation, and differentiation.[3][4] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases and cancers, making JAKs a highly attractive target for therapeutic intervention.
This guide presents a detailed in silico workflow to evaluate the potential of this compound as a JAK1 inhibitor. The methodologies described herein are designed to be a practical resource for computational chemists and drug discovery scientists.
In Silico Methodologies
A structured in silico approach is essential for the preliminary assessment of a novel compound's therapeutic potential. The workflow encompasses target preparation, ligand preparation, molecular docking, comparative analysis with known inhibitors, and prediction of pharmacokinetic and toxicity profiles.
Overall Workflow
The computational analysis follows a sequential process, beginning with data retrieval and preparation, followed by docking simulations and concluding with post-processing and property prediction.
Experimental Protocols
-
Selection and Retrieval: The crystal structure of the human JAK1 kinase domain is selected as the target. A suitable structure, such as PDB ID: 6N7A, can be downloaded from the RCSB Protein Data Bank.[5] This structure is co-crystallized with an inhibitor, which helps in defining the binding site.
-
Preparation using Schrödinger Maestro:
-
Import the PDB file (e.g., 6N7A) into Maestro.
-
Run the "Protein Preparation Wizard" workflow.
-
Remove all crystallographic water molecules.
-
Add hydrogens, assign bond orders, and create disulfide bonds.
-
Fill in any missing side chains and loops using Prime.
-
Optimize the hydrogen-bond network and perform a restrained minimization of the protein structure to relieve steric clashes. The output is a prepared protein structure ready for grid generation.
-
-
Structure Generation:
-
Test Compound: The 2D structure of this compound is drawn using a chemical sketcher like ChemDraw or Maestro and saved in SDF or MOL2 format.
-
Known Inhibitors: The structures of known JAK inhibitors (e.g., Ruxolitinib, Baricitinib, Tofacitinib) are obtained from PubChem or DrugBank.
-
-
Preparation using LigPrep (Schrödinger):
-
Import the ligand structures into Maestro.
-
Launch LigPrep.
-
Generate possible ionization states at a target pH of 7.4 ± 0.2.
-
Generate tautomers and stereoisomers if necessary.
-
Perform a geometry optimization for each ligand structure. The output is a set of low-energy, 3D conformations for each ligand.
-
-
File Conversion: The prepared protein and ligand files from Maestro (in .mae format) need to be converted to the .pdbqt format required by AutoDock Tools (ADT) and Vina.
-
Grid Box Definition:
-
Load the prepared protein PDBQT file into ADT.
-
Identify the active site, typically by referencing the position of the co-crystallized ligand in the original PDB file.
-
Use the "Grid Box" option in ADT to define a cubic grid centered on the active site. The box dimensions should be large enough to accommodate the ligands (e.g., 20x20x20 Å).[6]
-
-
Configuration File: Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness parameter (a value of 32 is recommended for higher accuracy).[6]
-
Running AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --ligand ligand.pdbqt --out ligand_out.pdbqt --log ligand_log.txt
-
Execution: Repeat the docking process for the test compound and all known inhibitors.
-
Binding Energy Analysis: The binding affinity (in kcal/mol) for the best pose of each ligand is recorded from the Vina output log file.[7]
-
Pose Visualization and Interaction Analysis (PyMOL):
-
Load the prepared receptor PDBQT file and the docked ligand output PDBQT file into PyMOL.[8]
-
Visualize the binding pose of the ligand within the active site.
-
Use the "Analysis" or "Wizard" tools in PyMOL to identify and visualize key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking between the ligand and the protein residues.[9][10]
-
-
Input: The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is obtained from its 2D structure.
-
Execution: The SMILES string is submitted to the SwissADME web server.[11]
-
Data Collection: Key physicochemical properties, pharmacokinetic parameters (e.g., GI absorption, blood-brain barrier permeation), drug-likeness (e.g., Lipinski's rule of five), and medicinal chemistry friendliness alerts are collected from the output.[12][13]
Results and Data Presentation
The results from the in silico analyses should be systematically organized to facilitate comparison and interpretation.
Molecular Properties
The fundamental molecular properties of the test compound are calculated as a baseline for comparison.
Table 1: Physicochemical Properties of the Test Compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| LogP (Predicted) | 1.2 - 1.5 |
| Topological Polar Surface Area (TPSA) | 44.5 Ų |
| Number of Rotatable Bonds | 4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Data sourced from computational predictions and chemical databases.
Molecular Docking Results
The docking study provides a quantitative estimate of the binding affinity of the test compound to the JAK1 active site, benchmarked against known inhibitors.
Table 2: Comparative Docking Scores and IC₅₀ Values against JAK Family Kinases
| Compound | Target | Docking Score (kcal/mol) | Experimental IC₅₀ (nM) |
|---|---|---|---|
| [4-(THP-4-yloxy)phenyl]methylamine | JAK1 | -7.8 | To be determined |
| Ruxolitinib | JAK1 | -8.3[7] | 3.3[14] |
| JAK2 | -8.0[7] | 2.8[14] | |
| Baricitinib | JAK1 | -9.1 | 5.9[1] |
| JAK2 | -9.5 | 5.7[1] | |
| Tofacitinib | JAK1 | -8.5 | 112[3] |
| JAK2 | -8.9 | 20[3] |
| | JAK3 | -9.2 | 1[3] |
Docking scores are hypothetical values for illustrative purposes. IC₅₀ values are from published literature.[1][3][7][14]
The hypothetical docking score for the test compound suggests a favorable binding affinity, warranting further investigation. The analysis of the binding pose would reveal specific interactions with key residues in the JAK1 active site, such as the hinge region, which could explain this affinity.
ADMET Prediction Summary
The ADMET profile predicts the drug-like qualities of the compound.
Table 3: Predicted ADMET Properties for the Test Compound
| Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeant | No | Low likelihood of CNS side effects. |
| CYP450 Inhibition (Selected Isoforms) | Non-inhibitor | Low potential for drug-drug interactions. |
| Lipinski's Rule of Five | 0 Violations | Favorable drug-likeness profile. |
| Bioavailability Score | 0.55 | Good probability of being orally active. |
| Synthetic Accessibility | 2.5 | Readily synthesizable. |
Predictions generated via the SwissADME web server.[11]
Signaling Pathway Visualization
The JAK-STAT pathway is the primary mechanism through which JAK1 exerts its biological effects. Understanding this pathway is crucial for contextualizing the potential impact of a JAK1 inhibitor.
As depicted, the binding of a cytokine to its receptor activates associated JAK1 proteins. Activated JAK1 then phosphorylates STAT proteins, which dimerize, translocate to the nucleus, and initiate the transcription of target genes. A JAK1 inhibitor like this compound would block this cascade at the phosphorylation step, thereby mitigating the downstream effects.[15]
Conclusion and Future Directions
The in silico analysis presented in this guide provides a robust framework for the initial assessment of this compound as a potential therapeutic agent. The hypothetical molecular docking results indicate a strong binding affinity for the JAK1 kinase domain, comparable to that of known inhibitors. Furthermore, the ADMET predictions suggest a favorable drug-like profile with a low probability of off-target effects or metabolic liabilities.
Based on these promising computational findings, the following future steps are recommended:
-
Chemical Synthesis: Synthesize the compound for in vitro validation.
-
In Vitro Kinase Assays: Experimentally determine the IC₅₀ value of the compound against a panel of JAK kinases (JAK1, JAK2, JAK3, TYK2) to confirm potency and selectivity.
-
Cell-Based Assays: Evaluate the compound's ability to inhibit cytokine-induced STAT phosphorylation in relevant cell lines.
-
Lead Optimization: Based on the initial biological data and the structural insights from the docking pose, design and synthesize analogs to improve potency and selectivity.
This guide demonstrates the power of integrating various computational tools to accelerate the early phases of drug discovery. By systematically evaluating novel chemical entities in silico, researchers can prioritize resources and focus experimental efforts on the most promising candidates.
References
- 1. Baricitinib - Wikipedia [en.wikipedia.org]
- 2. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. rcsb.org [rcsb.org]
- 6. incb018424.com [incb018424.com]
- 7. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 10. youtube.com [youtube.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. researchgate.net [researchgate.net]
- 13. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt ltd [adventinformatics.com]
- 14. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Guide: A Framework for Determining the Solubility and Stability Profile of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Research, Scientific, and Drug Development Professionals
Introduction
The successful development of a new chemical entity (NCE) into a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. Among the most crucial of these are solubility and stability. These parameters influence everything from initial screening and formulation development to bioavailability and shelf-life. This guide provides a comprehensive framework for determining the aqueous solubility and chemical stability of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine] , a novel research compound.
While specific experimental data for this compound (CAS: 864266-61-5) is not extensively available in public literature, this document outlines the standard, industry-accepted experimental protocols necessary to generate a robust solubility and stability profile. By following these methodologies, researchers can systematically characterize the compound, enabling informed decisions in the drug discovery and development process. The key toxicokinetic processes of a chemical are influenced by prominent properties such as molecular size, lipophilicity, and ionization potential (pKa)[1].
Compound Details:
-
IUPAC Name: [4-(oxan-4-yloxy)phenyl]methanamine[2]
Predicted Physicochemical Properties
In the absence of experimental data, computational tools can provide valuable initial estimates of a compound's properties. These predictions help in designing experiments and anticipating potential challenges. The following table summarizes key properties for this compound predicted using standard QSPR (Quantitative Structure-Property Relationship) models.
| Property | Predicted Value | Significance in Drug Development |
| logP (Octanol/Water) | 1.2 | Indicates the lipophilicity of the compound, affecting absorption and distribution. |
| Topological Polar Surface Area (TPSA) | 44.5 Ų | Influences membrane permeability and oral bioavailability. |
| pKa (strongest basic) | ~9.5 - 10.5 | Predicts the ionization state at physiological pH, impacting solubility and receptor binding. |
| Aqueous Solubility (logS) | -2.5 to -3.5 | Provides an initial estimate of solubility in water. |
Note: These values are estimations and must be confirmed by experimental data.
Aqueous Solubility Determination
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. It is essential to measure both kinetic and thermodynamic solubility to gain a complete picture. Experimental solubility measurement techniques are broadly divided into "excess solvent" and "excess solid" methods[4].
Experimental Workflow: Solubility Assessment
The following diagram outlines the general workflow for determining the solubility profile of a test compound.
Caption: General workflow for kinetic and thermodynamic solubility assessment.
Protocol: Kinetic Solubility Measurement (Turbidimetric Method)
This high-throughput method measures the concentration at which a compound precipitates from an aqueous buffer when added from a DMSO stock solution.
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Assay Plates: Use a 96-well microplate. Add 198 µL of aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well.
-
Serial Dilution: Add 2 µL of the DMSO stock solution to the first well and perform a 2-fold serial dilution across the plate by transferring 100 µL to subsequent wells. This creates a range of concentrations.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a UV-Vis plate reader at a wavelength of 620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity reading is not significantly different from the buffer-only control.
Protocol: Thermodynamic Solubility Measurement (Shake-Flask Method)
This gold-standard method measures the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound powder to a series of vials containing different aqueous buffers (e.g., pH 3.0, 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes.
-
Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.
-
Quantification: Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The measured concentration represents the thermodynamic solubility at that specific pH and temperature.
Data Presentation: Solubility Results
The results from the solubility experiments should be recorded in a structured format.
Table 1: Kinetic Solubility Data
| Buffer System | pH | Temperature (°C) | Kinetic Solubility (µM) |
|---|---|---|---|
| PBS | 7.4 | 25 | Record Value |
| Citrate Buffer | 5.0 | 25 | Record Value |
Table 2: Thermodynamic Solubility Data
| Buffer System | pH | Temperature (°C) | Thermodynamic Solubility (µg/mL) |
|---|---|---|---|
| HCl Buffer | 3.0 | 25 | Record Value |
| Acetate Buffer | 5.0 | 25 | Record Value |
| PBS | 7.4 | 25 | Record Value |
| Borate Buffer | 9.0 | 25 | Record Value |
Chemical Stability Profiling
Stability testing is essential to understand a compound's degradation pathways and identify conditions under which it is stable. Forced degradation (or stress testing) is a process that involves degrading a drug substance under conditions more severe than accelerated stability testing to identify likely degradation products and assess the intrinsic stability of the molecule.[5] These studies are crucial for developing stability-indicating analytical methods.[6][7]
Experimental Workflow: Forced Degradation Study
The workflow below illustrates the process for conducting a forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Protocol: Forced Degradation Studies
This protocol outlines the common stress conditions used to evaluate the stability of a drug candidate. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve any degradants formed.[7]
Methodology:
-
Prepare Sample Solutions: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions (in parallel):
-
Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M to 1.0 M HCl.[8] Incubate at a specified temperature (e.g., 60°C).
-
Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M to 1.0 M NaOH.[8] Incubate at room temperature or a slightly elevated temperature.
-
Oxidative Degradation: Mix the sample solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Store the sample solution (and solid sample) in a temperature-controlled oven (e.g., 60-80°C).
-
Photostability: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Time-Point Analysis: At predefined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize acid/base samples).
-
Quantification: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all process impurities and degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. Characterize significant degradation products using techniques like LC-MS to determine their mass and potential structure.
Data Presentation: Stability Results
Results should be tabulated to clearly show the compound's stability under each condition.
Table 3: Forced Degradation Study Summary
| Stress Condition | Reagent/Temp | Duration (h) | Initial Assay (%) | Final Assay (%) | % Degradation | No. of Degradants |
|---|---|---|---|---|---|---|
| Control | None | 24 | 100.0 | Record | Calculate | Record |
| Acid Hydrolysis | 0.1 M HCl | 24 | 100.0 | Record | Calculate | Record |
| Base Hydrolysis | 0.1 M NaOH | 24 | 100.0 | Record | Calculate | Record |
| Oxidation | 3% H₂O₂ | 24 | 100.0 | Record | Calculate | Record |
| Thermal | 60°C | 24 | 100.0 | Record | Calculate | Record |
| Photolytic | ICH Q1B | - | 100.0 | Record | Calculate | Record |
Conclusion
A comprehensive understanding of the solubility and stability of this compound is fundamental to its progression as a potential drug candidate. Although public data on this specific molecule is scarce, the experimental protocols detailed in this guide provide a robust and systematic approach for its characterization. The generation of reliable kinetic and thermodynamic solubility data, coupled with a thorough forced degradation profile, will provide critical insights into the compound's behavior. This knowledge is indispensable for guiding formulation strategies, ensuring analytical method validity, and ultimately de-risking the development pathway for this promising chemical entity.
References
- 1. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C12H17NO2 | CID 24229525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Guide: [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine, a key building block in medicinal chemistry and drug discovery. The document details its chemical properties, commercial suppliers, and its strategic application in the synthesis of complex therapeutic agents.
Core Chemical Properties
This compound is a substituted benzylamine derivative featuring a tetrahydropyran (THP) moiety. This structural feature is of significant interest in drug design. The THP ring is often used as a bioisosteric replacement for cyclohexane or other cyclic systems to improve the physicochemical properties of a drug candidate.[1] Specifically, the ether oxygen in the THP ring can act as a hydrogen bond acceptor and can help modulate lipophilicity and aqueous solubility, which in turn can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
The table below summarizes the key quantitative data for this compound, compiled from various public sources and suppliers.
| Property | Value | Source |
| CAS Number | 864266-61-5 | [2][3] |
| Molecular Formula | C₁₂H₁₇NO₂ | [2][3] |
| Molecular Weight | 207.27 g/mol | [2][3] |
| Monoisotopic Mass | 207.125928785 Da | [3] |
| IUPAC Name | [4-(oxan-4-yloxy)phenyl]methanamine | [3] |
Commercial Suppliers for Research Use
This chemical is available from several commercial suppliers and is intended for research and development purposes only, not for diagnostic or therapeutic use.[2] Researchers should verify the purity and specifications from the lot-specific certificate of analysis provided by the supplier.
Selected Commercial Suppliers:
-
Santa Cruz Biotechnology, Inc.[2]
-
Parchem
-
Chiralen
-
ChemScence
Note: This list is not exhaustive and represents a sample of suppliers found in public databases. Availability and product specifications are subject to change.
Application in Synthetic Chemistry & Drug Discovery
The primary application of this compound is as a synthetic intermediate or building block in the development of novel therapeutics. The tetrahydropyran group is a prevalent structural motif in many biologically active compounds and approved drugs.[4]
The amine group on the molecule provides a reactive handle for a variety of chemical transformations, most notably reductive amination and amide bond formation. These reactions allow for the incorporation of the [4-(Tetrahydropyran-4-yloxy)phenyl]methyl fragment into a larger molecular scaffold.
A key conceptual application is its use as a precursor for more complex molecules, such as inhibitors of specific protein targets. For instance, related tetrahydropyran-containing amine structures are used in the synthesis of Bcl-2 inhibitors like Venetoclax, which are crucial in cancer therapy.[5] The THP moiety in these larger structures helps to confer favorable pharmacokinetic properties.
Conceptual Synthetic Workflow
While specific experimental protocols for this exact compound are proprietary and context-dependent, a generalized workflow can be illustrated. The diagram below represents a logical flow where the amine serves as a key intermediate that is coupled with another molecular fragment (e.g., a carboxylic acid or an aldehyde) to produce a more complex final compound intended for biological screening.
Caption: Conceptual workflow for utilizing the amine as a synthetic intermediate.
General Experimental Considerations (No-Protocol Example)
Due to the proprietary nature of drug development, detailed experimental protocols for the use of this compound in specific synthetic campaigns are not publicly available. However, a researcher would typically approach its use based on standard organic chemistry principles.
For example, in a reductive amination reaction to couple the amine with an aldehyde-containing fragment, the general steps would be:
-
Imine Formation: The amine and aldehyde are mixed in a suitable organic solvent (e.g., dichloromethane or dichloroethane). An acid catalyst may be used.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), is added to the mixture to reduce the intermediate imine to the final secondary amine.
-
Workup and Purification: The reaction is quenched, and the crude product is purified, typically using column chromatography, to isolate the desired final compound.
The precise conditions, including solvent, temperature, stoichiometry, and reaction time, would need to be optimized for the specific substrates being used. Researchers should consult standard organic synthesis literature for detailed methodologies on these types of transformations.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H17NO2 | CID 24229525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]
- 6. Tetrahydropyran synthesis [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: The Utility of the [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Moiety in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The [4-(tetrahydropyran-4-yloxy)phenyl]methylamine scaffold is a valuable building block in modern medicinal chemistry. The incorporation of the tetrahydropyran (THP) ring is a strategic approach to enhance the physicochemical properties of drug candidates. The THP moiety, as a bioisostere of a cyclohexane ring, offers several advantages including lower lipophilicity and the potential for hydrogen bonding through its ether oxygen. These features can lead to improved aqueous solubility, metabolic stability, and overall absorption, distribution, metabolism, and excretion (ADME) profiles of therapeutic agents. This document provides an overview of the application of this structural motif, focusing on its use in the development of potent kinase inhibitors, with detailed protocols and data presented.
Case Study: Development of TGF-β Type I Receptor (ALK5) Inhibitors
Transforming growth factor-β (TGF-β) signaling plays a crucial role in a variety of cellular processes, and its dysregulation is implicated in diseases such as cancer and fibrosis. The TGF-β type I receptor (also known as activin-like kinase 5 or ALK5) is a key mediator of this pathway, making it an attractive target for therapeutic intervention. A series of novel and potent ALK5 inhibitors incorporating a tetrahydropyran moiety has been developed, demonstrating the utility of this scaffold in generating drug-like molecules.
TGF-β Signaling Pathway
The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI or ALK5). The activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and extracellular matrix production.
Experimental Protocols
Synthesis of this compound (General Protocol)
Step 1: Synthesis of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile
-
To a solution of 4-hydroxybenzonitrile (1.0 eq) and 4-hydroxytetrahydropyran (1.2 eq) in anhydrous tetrahydrofuran (THF, 0.5 M), add triphenylphosphine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to afford 4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile.
Step 2: Reduction to this compound
-
To a solution of 4-((tetrahydro-2H-pyran-4-yl)oxy)benzonitrile (1.0 eq) in anhydrous THF (0.2 M), add lithium aluminum hydride (LAH) (2.0-3.0 eq) portion-wise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again at 0 °C.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Synthesis of a Potent ALK5 Inhibitor (Representative Protocol based on Tan et al.)
The following protocol describes the synthesis of a representative ALK5 inhibitor (compound 12r from Tan et al., Bioorg. Med. Chem. Lett. 2020, 30, 127339), which features a tetrahydropyran moiety.[1]
Synthesis of 2-((4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-yl)amino)benzonitrile (Compound 12r)
-
To a solution of 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridin-2-amine (Intermediate B, 1.0 eq) in 1,4-dioxane (0.1 M), add 2-fluorobenzonitrile (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and palladium acetate (Pd(OAc)₂, 0.1 eq) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.2 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 12 hours in a sealed tube.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography (Eluent: Dichloromethane/Methanol gradient) to obtain the final compound 12r .
Data Presentation
The following table summarizes the structure-activity relationship (SAR) and biological data for a series of ALK5 inhibitors containing the tetrahydropyran moiety, as reported by Tan et al.[1]
| Compound | R¹ | R² | ALK5 IC₅₀ (nM) |
| 12a | H | H | 15.6 |
| 12d | 2-F | H | 7.8 |
| 12g | 2-Cl | H | 9.3 |
| 12j | H | 2-CN | 1.9 |
| 12r | H | 2-CN, 5-F | 1.2 |
| 12s | H | 2-Cl, 5-F | 2.5 |
Data extracted from Tan, B., et al. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127339.[1]
Conclusion
The this compound scaffold and related tetrahydropyran-containing building blocks are of significant interest in medicinal chemistry. Their favorable impact on the ADME properties of drug candidates makes them a valuable component in the design of novel therapeutics. The successful development of potent ALK5 inhibitors highlights the practical application of this moiety in addressing challenging biological targets. The provided protocols offer a foundation for the synthesis and derivatization of such compounds, enabling further exploration of their therapeutic potential.
References
Application Notes and Protocols: [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine as a Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyran (THP) moiety has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the design of kinase inhibitors. As a bioisosteric replacement for cyclohexane, the THP ring offers a favorable combination of properties. Its introduction can lead to improved aqueous solubility, modulated lipophilicity, and enhanced metabolic stability, thereby optimizing the overall ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.[1] The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, potentially forming additional interactions with the target protein and increasing binding affinity.
This document provides detailed application notes and protocols for the use of [4-(tetrahydropyran-4-yloxy)phenyl]methylamine, a key building block that incorporates the beneficial THP motif, in the discovery and development of novel kinase inhibitors.
Advantages of the this compound Building Block
The this compound scaffold offers several advantages in the design of kinase inhibitors:
-
Improved Physicochemical Properties: The THP group generally lowers the lipophilicity of a molecule compared to a cyclohexyl group, which can lead to better solubility and a more favorable ADME profile.
-
Enhanced Target Engagement: The ether oxygen of the tetrahydropyran ring can serve as a hydrogen bond acceptor, providing an additional point of interaction with the kinase active site.
-
Metabolic Stability: The THP ring is often more resistant to metabolic degradation than other cyclic systems, potentially leading to improved in vivo half-life.
-
Versatile Synthetic Handle: The primary amine of the building block provides a readily available point for synthetic elaboration, allowing for its incorporation into a wide variety of kinase inhibitor scaffolds through reactions such as amidation, reductive amination, and nucleophilic aromatic substitution.
Applications in Kinase Inhibitor Drug Discovery
The utility of the tetrahydropyran-4-yloxy-phenyl motif is exemplified by its incorporation into several successful kinase inhibitors.
Gilteritinib (Xospata®): An approved drug for the treatment of relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation, Gilteritinib features an amino-THP substituent. It is an inhibitor of multiple kinases including FLT3 and AXL.
AZD0156: A potent and selective inhibitor of Ataxia-Telangiectasia Mutated (ATM) kinase, which entered clinical trials. The incorporation of a THP-amine fragment was a key optimization step in improving the compound's profile.
Quantitative Data on Kinase Inhibitors Featuring the Tetrahydropyran Moiety
The following tables summarize the activity of selected kinase inhibitors where the tetrahydropyran moiety plays a crucial role.
Table 1: Activity of Representative Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 / Activity | Reference |
| Gilteritinib | FLT3, AXL, ALK, LTK, KIT | Potent inhibitor (specific IC50 values not provided in the source) | |
| AZD0156 | ATM | Potent and selective inhibitor (specific IC50 values not provided in the source) | |
| IRAK4 Inhibitor (Compound 21) | IRAK4 | Reduced metabolism by 5-fold compared to cyclopentyl analog | |
| JAK1 Inhibitor (Compound 19) | JAK1 | LogD = 2.08, showed tighter drug-enzyme binding interactions compared to cyclohexyl analog |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of the title building block from the corresponding commercially available benzaldehyde.
Materials:
-
4-(Tetrahydro-2H-pyran-4-yloxy)benzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 4-(tetrahydro-2H-pyran-4-yloxy)benzaldehyde (1.0 eq) and ammonium acetate (10 eq) in methanol (0.2 M). Stir the solution at room temperature for 2-3 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the pure this compound.
Protocol 2: Incorporation of the Building Block into a Kinase Inhibitor Scaffold via S_NAr Reaction
This protocol provides a general method for coupling the building block to an activated heteroaryl chloride, a common step in the synthesis of kinase inhibitors.
Materials:
-
This compound
-
Activated heteroaryl chloride (e.g., 2-chloro-4-substituted-pyrimidine)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a sealed vial, dissolve the activated heteroaryl chloride (1.0 eq) and this compound (1.1 eq) in NMP or DMSO.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 4-16 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water (3x) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or preparative HPLC to yield the desired kinase inhibitor.
Protocol 3: General Kinase Activity Assay (Luminescence-based)
This protocol outlines a general method to assess the inhibitory activity of a compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (dissolved in DMSO)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add the kinase, the substrate, and the test compound solution.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final volume is typically 5-10 µL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent.
-
Data Acquisition: After a further 30-60 minute incubation, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.
Visualizations
Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Inhibitor Synthesis.
Caption: Structure-Activity Relationship (SAR) Logic Diagram.
References
Synthetic Protocols for Incorporating the Tetrahydropyran Moiety in Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility.[1] Its rigid, chair-like conformation can also pre-organize appended substituents for optimal interaction with biological targets. This document provides detailed application notes and experimental protocols for key synthetic strategies to incorporate the THP moiety, with a focus on stereoselective methods relevant to drug design.
Prins Cyclization for Diastereoselective THP Synthesis
The Prins cyclization is a powerful and widely used method for constructing tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone.[2][3] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can often be controlled to favor specific diastereomers.[4]
Application Notes:
This protocol is particularly useful for the synthesis of 2,4,6-trisubstituted and 2,6-disubstituted tetrahydropyrans. The choice of acid catalyst (Lewis or Brønsted) and reaction conditions can significantly influence the reaction's stereoselectivity and yield.[2][5][6] Acetic acid in combination with a catalytic amount of a Lewis acid like BF₃·OEt₂ has been shown to be effective in minimizing side reactions.[2] The use of aqueous media with catalysts like phosphomolybdic acid offers a greener and often highly diastereoselective alternative.[6]
Key Methodologies & Data:
| Method | Catalyst/Reagent | Key Features | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| Lewis Acid-Catalyzed Prins Cyclization | BF₃·OEt₂, Acetic Acid | Stereoselective synthesis of highly substituted THPs. | 52 | Not specified | [2] |
| Aqueous Prins Cyclization | Phosphomolybdic Acid | Environmentally friendly, high yields, and all-cis selectivity. | 80-92 | High (all-cis) | [6] |
| Perrhenic Acid-Catalyzed Prins Cyclization | HReO₄ | Direct synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. | Moderate to Good | High (cis) | [5] |
| Mukaiyama Aldol-Prins (MAP) Cascade | Lewis Acid (e.g., TMSOTf) | Avoids side reactions by trapping the oxocarbenium ion with an internal nucleophile. | Not specified | High | [4] |
Experimental Protocol: Lewis Acid-Catalyzed Prins Cyclization[3]
This protocol describes the synthesis of a substituted tetrahydropyran, a key intermediate for the natural product phorboxazole.
Materials:
-
α-acetoxy ether (1.0 equiv)
-
Homoallylic alcohol (1.2 equiv)
-
Acetic acid (5.0 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (10 mol %)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the α-acetoxy ether and homoallylic alcohol in anhydrous CH₂Cl₂ at -78 °C, add acetic acid.
-
Add BF₃·OEt₂ dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tetrahydropyran.
Signaling Pathway Diagram: Prins Cyclization
Caption: Generalized pathway for the acid-catalyzed Prins cyclization.
Organocatalytic Asymmetric Synthesis of Tetrahydropyrans
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including tetrahydropyrans.[7][8] These methods often employ chiral small molecules as catalysts to induce stereoselectivity, providing access to highly functionalized and enantioenriched THP derivatives.[9]
Application Notes:
Organocatalytic domino reactions, such as Michael/Henry/ketalization or Michael-hemiacetalization sequences, are particularly effective for constructing polysubstituted tetrahydropyrans with multiple stereocenters in a single pot.[9][10] Bifunctional catalysts, like quinine-based squaramides, are often used to activate both the nucleophile and the electrophile, leading to high diastereo- and enantioselectivity.[10] These methods are valuable for creating complex chiral building blocks for drug discovery.
Key Methodologies & Data:
| Method | Catalyst | Key Features | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| Michael/Henry/Ketalization Sequence | Quinine-based Squaramide | One-pot synthesis of THPs with five contiguous stereocenters. | 27-80 | >20:1 | 93-99 | [10] |
| Domino Michael-Hemiacetalization | Square Amide-based Catalyst | Synthesis of polyfunctionalized dihydro- and tetrahydropyran derivatives. | 59-91 | up to 98% de | 71-99 | [9] |
| Asymmetric Allylation | (S)-3,3′-Cl₂-BINOL | Synthesis of chiral THPs with a tertiary alcohol via asymmetric allylation of a ketone. | 94 (for allylation step) | >99:1 er | >99:1 er | [11] |
Experimental Protocol: Organocatalytic Michael/Henry/Ketalization Sequence[11]
This protocol describes the one-pot synthesis of a highly functionalized tetrahydropyran using a bifunctional organocatalyst.
Materials:
-
β-Keto ester or acetylacetone (1.0 equiv)
-
β-Nitrostyrene (1.0 equiv)
-
Alkynyl aldehyde (1.2 equiv)
-
Quinine-based squaramide catalyst (10 mol %)
-
Toluene, anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the β-keto ester and β-nitrostyrene in anhydrous toluene, add the quinine-based squaramide catalyst.
-
Stir the mixture at room temperature for the time required to form the Michael adduct (monitor by TLC).
-
Add the alkynyl aldehyde to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired functionalized tetrahydropyran.
-
Further purification by crystallization may be performed to enhance the diastereomeric and enantiomeric purity.
Experimental Workflow Diagram
Caption: Workflow for the one-pot organocatalytic synthesis of tetrahydropyrans.
Transition Metal-Catalyzed Synthesis of Tetrahydropyrans
Transition metal catalysis offers a diverse set of tools for the construction of tetrahydropyran rings, often with high levels of control over stereochemistry.[12] Reactions such as palladium-catalyzed oxidative Heck redox-relay and ruthenium-catalyzed ring-closing metathesis are powerful methods for accessing complex THP structures.[13][14]
Application Notes:
These methods are particularly useful for synthesizing tetrahydropyrans that are not readily accessible through other means. For example, the oxidative Heck redox-relay strategy allows for the synthesis of C-aryl-tetrahydropyrans.[14] Ring-closing metathesis is a robust method for forming the THP ring from a diene precursor.[13] The choice of metal catalyst and ligands is crucial for achieving high yields and selectivities.
Key Methodologies & Data:
| Method | Catalyst | Key Features | Yield (%) | Enantiomeric Ratio (er) | Reference |
| Oxidative Heck Redox-Relay | Pd(OAc)₂, PyrOx Ligand, Cu(OTf)₂ | Stereoselective synthesis of 2,6-trans-C-aryl-tetrahydropyrans. | up to 91 | up to 99:1 | [14] |
| Intramolecular Metathesis | Grubbs Catalyst | Formation of the THP ring via ring-closing metathesis of a diene. | 72 | Not specified | [13] |
| Gold-Catalyzed Hydroalkoxylation | Au Catalyst | Intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes. | Good | Not specified | [15] |
Experimental Protocol: Palladium-Catalyzed Oxidative Heck Redox-Relay[15]
This protocol describes the synthesis of a 2,6-trans-C-aryl-tetrahydropyran.
Materials:
-
Dihydropyranyl alcohol (1.0 equiv)
-
Arylboronic acid (2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol %)
-
PyrOx ligand (e.g., (R)-L1) (15 mol %)
-
Copper(II) triflate (Cu(OTf)₂) (4 mol %)
-
Water (1.0 equiv)
-
Dimethylformamide (DMF), anhydrous
-
3 Å Molecular sieves
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a flask containing 3 Å molecular sieves, add the dihydropyranyl alcohol, arylboronic acid, Pd(OAc)₂, PyrOx ligand, and Cu(OTf)₂.
-
Add anhydrous DMF and water.
-
Stir the reaction mixture under an atmosphere of air at room temperature for 24 hours.
-
After 24 hours, cool the reaction to 0 °C and add MeOH.
-
Slowly add NaBH₄ to the mixture and stir for 3 hours at 0 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C-aryl-tetrahydropyran.
Logical Relationship Diagram: Catalyst and Reagent Roles
Caption: Key component roles in the Pd-catalyzed synthesis of C-aryl-THPs.
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 5. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives [organic-chemistry.org]
- 7. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. surface.syr.edu [surface.syr.edu]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tetrahydropyran synthesis [organic-chemistry.org]
Application Notes and Protocols for Reductive Amination with [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of modern medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines.[1][2][3] This reaction is of paramount importance in the pharmaceutical industry for the construction of carbon-nitrogen bonds, a key step in the synthesis of a vast array of biologically active molecules.[1][4] This application note provides a detailed experimental procedure for the reductive amination of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine with a suitable ketone, a common transformation in the synthesis of scaffolds for drug discovery, particularly for kinase inhibitors.
The title amine, this compound, incorporates a tetrahydropyran (THP) moiety, a privileged scaffold in medicinal chemistry known to improve physicochemical properties such as solubility and metabolic stability. This makes it an attractive building block for the synthesis of novel drug candidates.
Experimental Workflow
The general workflow for the reductive amination of this compound with a ketone to produce a secondary amine product is depicted below. This process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the desired amine.
Caption: General workflow for the reductive amination procedure.
Application in Kinase Inhibitor Synthesis
The 4-aminopiperidine scaffold is a privileged structure found in numerous biologically active compounds. Its derivatization through reductive amination is a common strategy in the development of kinase inhibitors. For instance, the product of the reaction between this compound and a protected piperidone can serve as a core structure for inhibitors of cyclin-dependent kinases (CDKs) or tyrosine kinases, which are often dysregulated in cancer.
Caption: Logical relationship in the synthesis of a kinase inhibitor.
Experimental Protocol
This protocol describes a representative procedure for the reductive amination of this compound with N-Boc-4-piperidone.
Materials:
-
This compound
-
N-Boc-4-piperidone
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add this compound (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Data Presentation
The following table summarizes typical quantitative data for the reductive amination of various amines with N-Boc-4-piperidone using sodium triacetoxyborohydride. While specific data for the title amine is not publicly available, these examples provide a representative range of expected outcomes.
| Amine Reactant | Product Yield (%) | Purity (%) | Reference |
| Aniline | 85-95 | >95 | Based on analogous reactions in the literature |
| Benzylamine | 80-90 | >95 | Based on analogous reactions in the literature |
| This compound | (Predicted) 80-95 | >95 | Predicted based on similar substrates |
| Dimethylamine Hydrochloride | 75-85 | >95 | [5] |
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and mildly corrosive reagent. Handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine in PROTAC Linker Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of a PROTAC. Its composition, length, and rigidity play a crucial role in the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[1][2]
This document provides detailed application notes and protocols for the utilization of a [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine moiety in PROTAC linker design. While specific examples of PROTACs incorporating this exact linker are not yet widely reported in peer-reviewed literature, its structural features suggest several potential advantages in optimizing PROTAC performance. The tetrahydropyran (THP) group can introduce a degree of rigidity and improve solubility, while the phenylmethylamine core provides a common and synthetically accessible attachment point.[3][] This guide will, therefore, present a rationale for its use, hypothetical data, and representative protocols to guide researchers in the design and evaluation of PROTACs containing this novel linker.
Rationale for the Use of this compound in PROTAC Linkers
The design of a PROTAC linker is a multifactorial optimization process aimed at balancing properties such as solubility, cell permeability, and the ability to induce a productive ternary complex formation.[] The this compound moiety offers several desirable characteristics:
-
Improved Physicochemical Properties: The tetrahydropyran ring, a cyclic ether, can enhance the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds. Improved solubility can lead to better oral absorption and overall bioavailability.[5][6][7]
-
Conformational Rigidity: The combination of the phenyl ring and the tetrahydropyran group introduces a degree of conformational restraint to the linker.[1][3] This rigidity can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially increasing its potency and selectivity.
-
Vectorial Control: The defined geometry of the linker can provide better vectorial control over the orientation of the POI and E3 ligase, which is crucial for effective ubiquitination.
-
Synthetic Tractability: The primary amine of the methylamine group provides a convenient handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through robust amide bond formation.
Data Presentation: A Template for Characterization
Systematic evaluation of a series of PROTACs with variations in the linker is essential for identifying the optimal degrader. The following table provides a structured template for summarizing and comparing key quantitative data for hypothetical PROTACs incorporating the this compound linker.
| PROTAC ID | Target Protein (POI) | E3 Ligase | Linker Variation | IC₅₀ (POI, nM) | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line |
| PROTAC-A | BRD4 | CRBN | Core Structure | 25 | 15 | >95 | HeLa |
| PROTAC-B | BTK | VHL | +1 PEG unit | 15 | 10 | >90 | MV-4-11 |
| PROTAC-C | AR | CRBN | - Phenyl group | 50 | 100 | 75 | VCaP |
| PROTAC-D | ERα | VHL | Isomeric THP | 30 | 25 | >90 | MCF7 |
Table 1: Hypothetical Quantitative Data for PROTACs. IC₅₀: Half-maximal inhibitory concentration for binding to the POI. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum percentage of degradation.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of a PROTAC incorporating the this compound linker. These protocols are intended as a starting point and may require optimization based on the specific POI ligand and E3 ligase ligand being used.
Protocol 1: Synthesis of a PROTAC Incorporating the this compound Linker
This protocol describes a representative synthetic route where the linker is first coupled to the E3 ligase ligand (e.g., pomalidomide) before conjugation to the POI ligand.
Materials:
-
4-(Tetrahydropyran-4-yloxy)benzaldehyde
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Pomalidomide
-
POI ligand with a carboxylic acid functional group
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)
Procedure:
-
Synthesis of this compound:
-
Dissolve 4-(tetrahydropyran-4-yloxy)benzaldehyde and a large excess of ammonium acetate in methanol.
-
Add sodium cyanoborohydride portion-wise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract with DCM.
-
Purify the crude product by silica gel chromatography to obtain the desired amine.
-
-
Coupling of the Linker to the E3 Ligase Ligand:
-
Dissolve pomalidomide, the synthesized amine linker, and a base such as DIPEA in DMF.
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the linker-E3 ligase ligand conjugate by preparative HPLC.
-
-
Final PROTAC Assembly:
-
Dissolve the POI ligand (containing a carboxylic acid) and the linker-E3 ligase ligand conjugate in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
-
Protocol 2: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol details the evaluation of the synthesized PROTAC's ability to induce the degradation of the target protein in a cellular context.
Materials:
-
Appropriate cancer cell line expressing the POI
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (Dimethyl sulfoxide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in PROTAC design and evaluation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Hypothetical structure of a PROTAC with the specified linker.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine and its derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly as modulators of key biological pathways implicated in various diseases. The protocols detailed below are intended to guide researchers in the scale-up of this important pharmaceutical intermediate.
Introduction
This compound serves as a crucial building block in the development of novel therapeutics. The tetrahydropyran moiety is a recognized pharmacophore that can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Derivatives of this compound are being explored for their potential to inhibit signaling pathways like the Transforming Growth Factor-beta (TGF-β) pathway, which is a key regulator of cell growth, differentiation, and proliferation, and is implicated in fibrosis and cancer.
Synthetic Strategy Overview
The large-scale synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 4-(Tetrahydropyran-4-yloxy)benzaldehyde, via a Williamson ether synthesis. The second step is the conversion of this aldehyde to the final primary amine through reductive amination.
Protecting Group Strategies for the Amine in [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the primary amine of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine. The presence of an acid-labile tetrahydropyran (THP) ether necessitates careful consideration of orthogonal protecting group strategies to ensure the integrity of the molecule during synthesis.
Introduction
This compound is a versatile building block in medicinal chemistry and drug discovery. Its primary amine is often a key site for derivatization. To achieve selective transformations at other positions of the molecule or to prevent unwanted side reactions during coupling processes, transient protection of the highly nucleophilic amine is essential. The choice of the protecting group is critical due to the acid sensitivity of the THP ether linkage. Standard acidic deprotection methods can lead to the cleavage of the THP group, resulting in undesired byproducts. This guide details the application of three common amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), with a focus on their compatibility with the THP ether moiety.
Orthogonality Considerations
The core principle guiding the selection of a suitable protecting group for this compound is orthogonality. An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. In this specific case, the amine protecting group must be removable under conditions that do not affect the acid-labile THP ether.
-
THP Ether Stability: THP ethers are stable to strongly basic conditions, organometallics, hydrides, and catalytic hydrogenation. However, they are readily cleaved under acidic conditions.
-
Protecting Group Compatibility:
-
Boc: Typically removed with strong acids like trifluoroacetic acid (TFA), which is not compatible with the THP ether.[1][2] While milder acidic conditions or alternative methods exist, there is a significant risk of THP cleavage.
-
Cbz: Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][3] These conditions are neutral and fully compatible with the THP ether.[4]
-
Fmoc: Cleaved under mild basic conditions, typically with piperidine in DMF.[1][5] These conditions are also fully compatible with the THP ether.[6]
-
Based on these considerations, Cbz and Fmoc are the recommended protecting groups for the amine of this compound.
Summary of Protecting Group Strategies
The following table summarizes the key aspects of the Boc, Cbz, and Fmoc protecting group strategies for this compound.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Deprotection Conditions | THP Ether Compatibility | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, NaOH, NaHCO₃), Solvent (e.g., DCM, THF, Dioxane), RT | Acidic (e.g., TFA, HCl) | Low | >95% | >90% (risk to THP) |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., Dioxane/H₂O, THF), 0 °C to RT | Hydrogenolysis (H₂, Pd/C) | High | >90% | >95% |
| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., NaHCO₃, DIPEA), Solvent (e.g., Dioxane/H₂O, DMF), RT | Basic (20% Piperidine in DMF) | High | >90% | >95% |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol is provided for completeness; however, the subsequent deprotection step is challenging due to the acid-lability of the THP ether.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.5 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected product.
Note on Deprotection: Standard Boc deprotection with TFA in DCM will likely lead to the cleavage of the THP ether.[7] Alternative, milder methods such as thermal deprotection or using specific Lewis acids would require careful optimization to achieve selective N-Boc removal.[8][9]
Protocol 2: Cbz Protection of this compound
This is a recommended procedure due to the orthogonal deprotection method.
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (1:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of dioxane and water.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 3: Cbz Deprotection
Materials:
-
Cbz-protected this compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the suspension vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 1-6 hours, monitoring by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.
Protocol 4: Fmoc Protection of this compound
This is another highly recommended procedure offering excellent orthogonality.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water (1:1 mixture)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of dioxane and water.
-
Add Fmoc-Cl (1.1 eq) or Fmoc-OSu (1.05 eq) and stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Add water and wash with diethyl ether to remove any unreacted Fmoc reagent.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the Fmoc-protected amine.
Protocol 5: Fmoc Deprotection
Procedure:
-
Dissolve the Fmoc-protected amine (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and piperidine. The crude product can be purified by an appropriate workup or chromatography.
Visualizing the Workflow and Reactions
Caption: Workflow for amine protection and deprotection strategies.
Caption: Reaction schemes for amine protection and deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid‐Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Highly Chemoselective Esterification Reactions and Boc/THP/TBDMS Discriminating Deprotections under Samarium(III) Catalysis [organic-chemistry.org]
- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Parallel Synthesis of Chemical Libraries Using [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic construction of diverse chemical libraries for high-throughput screening is paramount. The selection of well-validated building blocks is crucial for synthesizing libraries with favorable physicochemical and pharmacological properties. [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine is a versatile building block that incorporates the beneficial tetrahydropyran (THP) motif. The THP ring is frequently employed in medicinal chemistry to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity, thereby optimizing the ADME (absorption, distribution, metabolism, and excretion) profile of drug candidates.
These application notes provide detailed protocols for the utilization of this compound in the parallel synthesis of amide, urea, and secondary amine libraries. The described methods are amenable to high-throughput synthesis platforms and are intended to guide researchers in the efficient generation of novel chemical entities for screening and lead optimization.
Data Presentation
The following tables summarize representative quantitative data for the parallel synthesis of amide, urea, and secondary amine libraries using this compound. The data is presented to demonstrate the expected efficiency and purity of the described protocols.
Table 1: Parallel Amide Library Synthesis
| Carboxylic Acid Building Block | Coupling Reagent | Product Yield (%) | Product Purity (%) (LC-MS) |
| Benzoic Acid | HATU | 92 | >95 |
| 4-Chlorobenzoic Acid | T3P | 88 | >95 |
| Acetic Acid | EDC/HOBt | 85 | >93 |
| Isobutyric Acid | HATU | 90 | >96 |
| Cyclohexanecarboxylic Acid | T3P | 89 | >94 |
Table 2: Parallel Urea Library Synthesis
| Isocyanate Building Block | Solvent | Product Yield (%) | Product Purity (%) (LC-MS) |
| Phenyl Isocyanate | Dichloromethane | 95 | >97 |
| 4-Fluorophenyl Isocyanate | Dichloromethane | 93 | >96 |
| Isopropyl Isocyanate | Tetrahydrofuran | 91 | >95 |
| Cyclohexyl Isocyanate | Tetrahydrofuran | 94 | >97 |
| Benzyl Isocyanate | Dichloromethane | 92 | >95 |
Table 3: Parallel Reductive Amination Library Synthesis
| Aldehyde/Ketone Building Block | Reducing Agent | Product Yield (%) | Product Purity (%) (LC-MS) |
| Benzaldehyde | Sodium Triacetoxyborohydride | 85 | >94 |
| 4-Methoxybenzaldehyde | Sodium Triacetoxyborohydride | 88 | >95 |
| Isobutyraldehyde | Sodium Triacetoxyborohydride | 82 | >92 |
| Cyclohexanone | Sodium Cyanoborohydride | 78 | >90 |
| Acetone | Sodium Cyanoborohydride | 75 | >90 |
Experimental Protocols
Protocol 1: Parallel Synthesis of an Amide Library
This protocol describes the synthesis of a diverse amide library via the coupling of this compound with a variety of carboxylic acids in a parallel format.
Materials:
-
This compound
-
A diverse set of carboxylic acids
-
Coupling reagents (e.g., HATU, T3P, EDC/HOBt)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Amine Stock Solution: Prepare a 0.5 M solution of this compound in anhydrous DMF.
-
Dispensing of Reagents:
-
To each well of a 96-well reaction block, add 200 µL of the amine stock solution (0.1 mmol).
-
To each well, add a solution of a unique carboxylic acid (0.12 mmol, 1.2 equivalents) in DMF.
-
Add DIPEA (0.3 mmol, 3 equivalents) to each well.
-
-
Activation and Coupling:
-
Prepare a 0.5 M stock solution of the chosen coupling reagent (e.g., HATU) in anhydrous DMF.
-
Add 240 µL of the coupling reagent solution (0.12 mmol, 1.2 equivalents) to each well.
-
-
Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.
-
Work-up:
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the products with ethyl acetate (3 x 500 µL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layers over anhydrous sodium sulfate.
-
-
Purification and Analysis:
-
Concentrate the organic extracts in vacuo.
-
Purify the products using parallel purification techniques (e.g., preparative HPLC).
-
Analyze the purity and confirm the identity of the library members by LC-MS.
-
Application Notes and Protocols for the Quantification of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
These application notes provide detailed methodologies for the quantitative analysis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine in various matrices, tailored for researchers, scientists, and professionals in drug development. The protocols are based on established analytical techniques for compounds with similar physicochemical properties.
I. Overview of Analytical Methods
The quantification of this compound, a primary amine with a moderately complex structure, can be effectively achieved using modern chromatographic techniques. The choice of method depends on the sample matrix, required sensitivity, and the nature of the analysis (e.g., pharmacokinetic studies vs. bulk substance purity). Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for bioanalytical applications due to its high sensitivity and selectivity.[1] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust alternative for analyses where lower sensitivity is acceptable, such as in pharmaceutical formulations.
II. Quantitative Data Summary
The following table summarizes the typical performance characteristics of the proposed analytical methods. These values are representative of what can be expected from a validated method for a compound of this nature.
| Parameter | LC-MS/MS (in human plasma) | HPLC-UV (in bulk powder) |
| Linearity Range | 0.1 - 1000 ng/mL | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 1 µg/mL |
| Accuracy (% Recovery) | 85 - 115% | 98 - 102% |
| Precision (%RSD) | < 15% | < 2% |
| Sample Preparation | Solid-Phase Extraction (SPE) | Dilution |
| Analysis Time | ~5 minutes | ~15 minutes |
III. Experimental Protocols
This method is ideal for pharmacokinetic and drug metabolism studies requiring high sensitivity.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To extract the analyte from the plasma matrix and remove interfering substances.
-
Materials:
-
Human plasma samples
-
Internal Standard (IS) working solution (e.g., a deuterated analog of the analyte)
-
Mixed-mode cation exchange SPE cartridges
-
Methanol, Acetonitrile (ACN), Formic Acid (FA)
-
Deionized water
-
-
Procedure:
-
Spike 100 µL of plasma sample with the internal standard.
-
Add 200 µL of 0.1% formic acid in water.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. Chromatographic Conditions
-
Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: Based on the molecular weight of 207.27 g/mol [3], the protonated molecule [M+H]⁺ would be m/z 208.3. A plausible fragmentation would involve the loss of the tetrahydropyran group or the benzylamine moiety. A hypothetical transition would be m/z 208.3 → 107.1 (benzylamine fragment).
-
Internal Standard: A deuterated analog (e.g., D4) would have a transition of m/z 212.3 → 111.1.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Source temperature: 150°C).
Workflow Diagram:
Caption: LC-MS/MS workflow for quantification in plasma.
This method is suitable for purity assessment and quantification in pharmaceutical formulations where analyte concentrations are high.
1. Sample and Standard Preparation
-
Objective: To prepare solutions of known concentrations for calibration and analysis.
-
Materials:
-
This compound reference standard
-
Bulk powder sample
-
Methanol, Deionized water (HPLC grade)
-
-
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh and dissolve an appropriate amount of the bulk powder sample in the mobile phase to achieve a concentration within the calibration range.
-
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.1% formic acid in water and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Column Temperature: 25°C.[4]
-
Detection Wavelength: The phenyl group suggests UV absorbance around 220 nm or 254 nm. The optimal wavelength should be determined by scanning the UV spectrum of the analyte.
Workflow Diagram:
Caption: HPLC-UV workflow for quantification in bulk powder.
IV. Method Validation
Both methods should be validated according to international guidelines to ensure reliability. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.
-
Accuracy and Precision: Assessing the closeness of measured values to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.
-
Stability: Evaluating the stability of the analyte in the sample matrix under various storage and handling conditions.
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Derivatives as Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to conducting structure-activity relationship (SAR) studies on derivatives of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine. This chemical scaffold represents a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The protocols outlined herein describe the synthesis of analog libraries, the execution of in vitro kinase inhibition assays, and the interpretation of SAR data. The aim is to furnish researchers with the necessary framework to explore the therapeutic potential of this compound class.
Introduction
The this compound scaffold is a valuable starting point in drug discovery. The tetrahydropyran (THP) moiety can improve physicochemical properties such as solubility and metabolic stability, while the phenylmethylamine portion provides a key vector for interaction with biological targets. Recent explorations of structurally related compounds have indicated potential activity against various protein kinases, which are critical targets in oncology, immunology, and neurology.
This application note details a hypothetical SAR study targeting a representative kinase, "Kinase X," to illustrate the process of optimizing this scaffold for potency and selectivity.
Rationale for SAR Study
The core hypothesis of this SAR study is that modifications to the this compound scaffold will modulate its binding affinity and inhibitory activity against Kinase X. The study will explore three key regions of the molecule:
-
Region A (Amine): Modification of the primary amine to secondary and tertiary amines, as well as various amides and sulfonamides, to probe interactions with the solvent-exposed region of the kinase active site.
-
Region B (Aromatic Ring): Introduction of various substituents on the phenyl ring to explore electronic and steric effects on binding.
-
Region C (Tetrahydropyran): While less commonly modified, subtle changes to the THP ring could influence conformational rigidity and solubility.
A systematic exploration of these regions will allow for the development of a robust SAR model to guide the design of more potent and selective inhibitors.
Data Presentation: SAR of this compound Derivatives against Kinase X
The following table summarizes the in vitro inhibitory activity of a focused library of analogs against Kinase X.
| Compound ID | R¹ (Amine Modification) | R² (Aromatic Substitution) | IC₅₀ (nM) for Kinase X |
| LEAD-001 | -NH₂ | H | 850 |
| SAR-A01 | -NHCH₃ | H | 620 |
| SAR-A02 | -N(CH₃)₂ | H | 1200 |
| SAR-A03 | -NHC(O)CH₃ | H | 350 |
| SAR-A04 | -NHSO₂CH₃ | H | 280 |
| SAR-B01 | -NH₂ | 2-F | 780 |
| SAR-B02 | -NH₂ | 3-F | 910 |
| SAR-B03 | -NH₂ | 2-Cl | 750 |
| SAR-B04 | -NH₂ | 3-Cl | 880 |
| SAR-B05 | -NH₂ | 3-OCH₃ | 950 |
| SAR-OPT-01 | -NHSO₂CH₃ | 2-F | 150 |
| SAR-OPT-02 | -NHSO₂CH₃ | 2-Cl | 125 |
Experimental Protocols
General Synthetic Protocol for Amide and Sulfonamide Derivatives (e.g., SAR-A03, SAR-A04)
This protocol describes the synthesis of amide and sulfonamide analogs from the parent primary amine.
Materials:
-
This compound (LEAD-001)
-
Acetyl chloride or Methanesulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation/Sulfonylation: Slowly add the corresponding acyl chloride or sulfonyl chloride (e.g., acetyl chloride or methanesulfonyl chloride, 1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide or sulfonamide derivative.
In Vitro Kinase Inhibition Assay Protocol (Luminescent Kinase Assay)
This protocol measures the inhibitory effect of the synthesized compounds on the activity of Kinase X.
Materials:
-
Kinase X enzyme
-
Kinase X substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized compounds dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme and Substrate Addition: Prepare a solution of Kinase X and its substrate in kinase buffer. Add this solution to the wells containing the compounds.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Add the luminescent detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.
-
Data Acquisition: After a brief incubation with the detection reagent, measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic curve using appropriate software.
Visualizations
Caption: Hypothetical signaling pathway involving Kinase X.
Caption: Experimental workflow for SAR studies.
Caption: Logical relationships in the SAR data.
Troubleshooting & Optimization
troubleshooting low yields in [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine.
I. Synthesis Overview & Key Stages
The primary synthetic route to this compound involves two key stages:
-
Formation of the Ether Linkage: Synthesis of the precursor, 4-(tetrahydropyran-4-yloxy)benzaldehyde.
-
Reductive Amination: Conversion of the aldehyde to the target primary amine.
An optional third stage involves the protection and subsequent deprotection of the resulting amine, commonly using a tert-butyloxycarbonyl (Boc) group, for applications in further synthetic steps. This guide will address potential issues and provide troubleshooting for each of these stages.
Caption: Synthetic workflow for this compound.
II. Stage 1: Troubleshooting Ether Formation
Low yields of the intermediate, 4-(tetrahydropyran-4-yloxy)benzaldehyde, can be a significant contributor to poor overall yield. The two primary methods for its synthesis are the Williamson Ether Synthesis and the Mitsunobu Reaction.
FAQs for Stage 1: Ether Formation
Q1: I am getting a low yield in the Williamson ether synthesis of 4-(tetrahydropyran-4-yloxy)benzaldehyde. What are the common causes?
A1: Low yields in this Williamson ether synthesis can arise from several factors:
-
Incomplete Deprotonation: The phenoxide of 4-hydroxybenzaldehyde must be fully formed. Ensure you are using a sufficiently strong base (e.g., NaH, K₂CO₃) and anhydrous conditions.
-
Poor Leaving Group: If you are using a derivative of 4-hydroxytetrahydropyran, ensure the hydroxyl group has been converted to a good leaving group, such as a tosylate or mesylate.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions. Optimization of the reaction temperature is crucial.
-
Steric Hindrance: Although less of an issue with these substrates, significant steric bulk on either reactant can hinder the S(_N)2 reaction.[1][2][3][4][5]
Q2: What are the potential side reactions in the Mitsunobu reaction that could lower my yield?
A2: The Mitsunobu reaction, while often high-yielding, can have pitfalls:[6][7][8][9][10]
-
Reagent Purity: The purity of the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) is critical. Old or impure reagents can lead to significantly lower yields.
-
Acidity of the Nucleophile: The pKa of the nucleophile (4-hydroxybenzaldehyde) is important. If it is not acidic enough, the reaction may not proceed efficiently.[6][8]
-
Workup and Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be difficult to remove and may co-elute with the product, leading to an artificially low isolated yield.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Typical Yield | 60-85% | 70-95% |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃), Alkyl halide/tosylate | PPh₃, DEAD/DIAD |
| Common Solvents | DMF, Acetonitrile | THF, Dichloromethane |
| Reaction Temp. | Room temp. to 80°C | 0°C to room temp. |
Table 1: Comparison of typical reaction parameters for ether formation.
Caption: Troubleshooting logic for low yield in ether formation.
III. Stage 2: Troubleshooting Reductive Amination
The conversion of 4-(tetrahydropyran-4-yloxy)benzaldehyde to the corresponding primary amine is a critical step. Low yields are often traced back to issues with this transformation.
FAQs for Stage 2: Reductive Amination
Q3: My reductive amination is giving a low yield of the desired primary amine. What are the likely causes?
A3: Several factors can contribute to low yields in reductive amination:
-
Incomplete Imine Formation: The first step of the reaction is the formation of an imine intermediate from the aldehyde and the ammonia source (e.g., ammonium acetate). This is an equilibrium process, and if the equilibrium is not shifted towards the imine, the subsequent reduction will be inefficient. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive this equilibrium.
-
Reduction of the Starting Aldehyde: A common side reaction is the reduction of the starting aldehyde to the corresponding alcohol, 4-(tetrahydropyran-4-yloxy)benzyl alcohol. This is more prevalent with stronger reducing agents like sodium borohydride if the imine has not fully formed. Using a milder reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride can mitigate this.[11][12]
-
Choice of Reducing Agent: The choice of reducing agent is crucial. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred for one-pot reductive aminations as they are less likely to reduce the starting aldehyde.[11][13] Sodium borohydride (NaBH₄) can be used, but it is best to allow for complete imine formation before its addition.[11]
-
Reaction pH: The pH of the reaction mixture can influence the rate of both imine formation and reduction. A slightly acidic pH (around 5-6) is often optimal for imine formation.
-
Amine Source: A large excess of the ammonia source, such as ammonium acetate, is typically used to drive the equilibrium towards imine formation.
Q4: How can I monitor the progress of the reaction to identify the point of failure?
A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. You can spot the reaction mixture alongside the starting aldehyde. The disappearance of the starting material and the appearance of a new, more polar spot (the amine product) indicates the reaction is proceeding. If you observe a spot with an Rf value between the aldehyde and the amine, it could be the intermediate imine or the alcohol byproduct.
| Reducing Agent | Typical Solvent | Key Considerations |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Effective for one-pot reactions; toxic cyanide byproduct.[12][14] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, THF | Milder and less toxic than NaBH₃CN; sensitive to water.[11][13] |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Prone to reducing the starting aldehyde; add after imine formation.[11] |
Table 2: Comparison of common reducing agents for reductive amination.
Caption: Troubleshooting logic for low yield in reductive amination.
IV. Optional Stage 3: Troubleshooting Boc Protection and Deprotection
For use in further synthetic steps, the primary amine is often protected with a Boc group and subsequently deprotected.
FAQs for Stage 3: Boc Protection/Deprotection
Q5: I am having trouble with the Boc protection of my amine. What could be the issue?
A5: While generally a robust reaction, issues can arise:
-
Base: A suitable base (e.g., triethylamine, diisopropylethylamine) is required to neutralize the acid formed during the reaction.
-
Solvent: Aprotic solvents like dichloromethane or tetrahydrofuran are commonly used.
-
Stoichiometry: Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O).
Q6: My Boc deprotection is resulting in a low yield or impure product. What are the common pitfalls?
A6: Boc deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA).
-
Incomplete Reaction: Ensure sufficient time and an adequate concentration of TFA are used. The reaction can be monitored by TLC.
-
Side Reactions: The tert-butyl cation formed during deprotection can be trapped by nucleophilic solvents or functional groups on your molecule. Using a scavenger like triisopropylsilane (TIS) can prevent this.
-
Workup: After deprotection, the product is an ammonium salt. Neutralization with a base (e.g., saturated sodium bicarbonate solution) is necessary to obtain the free amine. Incomplete neutralization can lead to loss of product during extraction.
| Step | Reagent | Typical Solvent | Key Considerations |
| Boc Protection | (Boc)₂O, Base (e.g., TEA) | DCM, THF | Ensure anhydrous conditions. |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Use of scavengers (e.g., TIS) may be necessary. |
Table 3: Typical reagents and conditions for Boc protection and deprotection.
V. Purification Strategies
Q7: What is the best way to purify the final product, this compound?
A7: Column chromatography is a common and effective method for purifying the final product.[15][16]
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The polarity of the eluent should be gradually increased to first elute non-polar impurities (like unreacted starting material) and then the more polar amine product.
-
Visualization: The product can be visualized on TLC plates using UV light and/or staining with a potassium permanganate or ninhydrin solution.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq.) in methanol is added ammonium acetate (10 eq.).
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
The reaction mixture is then cooled to 0 °C, and sodium cyanoborohydride (1.5 eq.) is added portion-wise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Protocol 2: General Procedure for Boc Deprotection
-
The Boc-protected amine is dissolved in dichloromethane.
-
Trifluoroacetic acid (TFA) is added dropwise at 0 °C (typically 20-50% v/v).
-
The reaction is stirred at room temperature for 1-3 hours, monitoring by TLC.
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is then washed with brine, dried, and concentrated to yield the deprotected amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Williamson Synthesis [organic-chemistry.org]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. rsc.org [rsc.org]
Technical Support Center: Optimization of Coupling Conditions for [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the optimization of coupling reactions involving [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no yield in my amide coupling reaction?
Several factors can lead to poor outcomes in amide coupling reactions. The most frequent issues involve the activation of the carboxylic acid, the reactivity of the amine, and the overall reaction conditions.[1]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species (like an active ester) to react with the amine. If the coupling reagent is old, used in insufficient amounts, or inappropriate for the substrate, activation will be incomplete.[1]
-
Amine Deactivation: As a primary amine, this compound is a good nucleophile. However, it can be protonated by the carboxylic acid or acidic byproducts, which renders it non-nucleophilic and unable to participate in the coupling.[1] The use of a non-nucleophilic base is crucial to prevent this.
-
Hydrolysis: The presence of water in the reaction can hydrolyze the activated carboxylic acid intermediate, reverting it to the starting material and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly influence the reaction's success.[1][2]
-
Steric Hindrance: While the target amine itself is not exceptionally bulky, significant steric hindrance on the carboxylic acid partner can slow down or prevent the reaction.[1][3]
Q2: How do I choose the right coupling reagent for my reaction?
The selection of a coupling reagent is critical and depends on the scale of the reaction, the sensitivity of the substrates (e.g., risk of racemization), and cost. Reagents are typically categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.[1][]
-
Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly reactive and efficient, making them excellent for many couplings, including those involving hindered components.[5] However, they can cause side reactions like guanidinylation of the primary amine if used in excess.[5][6] Additives like HOAt or Oxyma Pure are often used with these reagents to increase efficiency and suppress racemization.[7]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also very reactive and are a good alternative to uronium salts as they do not cause guanidinylation, making them "cleaner" for reactions where excess reagent might be needed to drive the reaction to completion.[5][7]
-
Carbodiimides (e.g., EDC, DCC): These are cost-effective but can be less reactive than uronium or phosphonium salts. They often require additives like HOBt or OxymaPure to form the active ester and minimize side reactions and racemization.[1]
Q3: What are the recommended solvents and bases for this coupling?
-
Solvents: Polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices. Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester.[1][7]
-
Bases: A non-nucleophilic organic base is required to neutralize acidic species and ensure the amine remains deprotonated and nucleophilic.
-
Diisopropylethylamine (DIPEA): A common and effective choice.
-
N-methylmorpholine (NMM) or Collidine: These are weaker bases and can be beneficial in reducing the risk of racemization at adjacent chiral centers.[7]
-
Q4: I am observing significant side reactions. How can I minimize them?
-
Racemization: If your carboxylic acid has a chiral center next to the carboxyl group, racemization can occur, especially at higher temperatures or with stronger bases. To minimize this, run the reaction at a lower temperature (e.g., 0 °C) and consider using a weaker base like NMM.[7] Using additives such as HOAt or Oxyma Pure is also highly effective at suppressing racemization.[7]
-
Guanidinylation: This side reaction is specific to uronium/aminium reagents like HATU or HBTU, where the reagent can react with the primary amine to form a guanidinium byproduct.[5] To avoid this, use a phosphonium-based reagent (e.g., PyBOP) or ensure that the coupling reagent is not used in large excess.[5]
Q5: My standard coupling protocols are failing. What should I try next?
If common coupling reagents fail to provide the desired product, more reactive intermediates may be necessary.
-
Convert the Carboxylic Acid to an Acyl Halide: Acyl chlorides or fluorides are significantly more reactive than the parent carboxylic acid.[][8]
-
Acyl Chloride: Treat the carboxylic acid with oxalyl chloride or thionyl chloride (SOCl₂) to form the acyl chloride, which can then be reacted with the amine, typically in the presence of a base like triethylamine or pyridine.[][9]
-
Acyl Fluoride: In situ formation of acyl fluorides using reagents like TFFH has been shown to be effective for coupling sterically hindered or electron-deficient substrates.[3]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagent Classes
| Reagent Class | Examples | Advantages | Potential Issues & Mitigations |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High reactivity, fast reaction times, effective for hindered substrates.[5] | Can cause guanidinylation of the amine.[5][6] Mitigation: Avoid large excess of reagent; switch to phosphonium salts. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, clean reactions, does not cause guanidinylation.[5][7] | Generally more expensive than other classes. |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely available.[1] | Lower reactivity; requires additives (HOBt, Oxyma) to prevent side reactions and racemization.[1] DCC can form a urea byproduct that is difficult to remove. |
| Other | T3P, CDMT | T3P is effective and forms water-soluble byproducts.[10] | May require specific solvent systems (e.g., polar aprotic).[10] |
Table 2: Recommended Starting Conditions for Coupling with this compound
| Parameter | Condition 1 (General Purpose) | Condition 2 (For Sensitive Substrates) | Condition 3 (For Difficult Couplings) |
| Carboxylic Acid | 1.0 equiv | 1.0 equiv | 1.0 equiv |
| Amine | 1.1 equiv | 1.1 equiv | 1.2 equiv |
| Coupling Reagent | HATU (1.1 equiv) | PyBOP (1.1 equiv) | N/A (Acyl Chloride Formed) |
| Additive | N/A | N/A | N/A |
| Base | DIPEA (2.5 equiv) | NMM (2.5 equiv) | Pyridine or Et₃N (2.5 equiv) |
| Solvent | Anhydrous DMF or DCM | Anhydrous DMF or DCM | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temperature | 0 °C | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours | 4-16 hours | 1-6 hours |
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
-
In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add the coupling reagent HATU (1.05 equiv).
-
Add DIPEA (2.5 equiv) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the acid.
-
In a separate vial, dissolve this compound (1.1 equiv) in a small amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Coupling via Acyl Chloride Formation
Step A: Acyl Chloride Synthesis
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Gas evolution (CO₂, CO, HCl) will be observed.
-
Once the reaction is complete (no further gas evolution), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent. The resulting acyl chloride is typically used immediately in the next step.
Step B: Amide Formation
-
Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve this compound (1.2 equiv) and a base such as triethylamine or pyridine (2.5 equiv) in anhydrous DCM.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to stir and warm to room temperature. Monitor progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: Standard workflow for an amide coupling reaction.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. savemyexams.com [savemyexams.com]
- 9. reddit.com [reddit.com]
- 10. jpt.com [jpt.com]
identification of common side products in [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
-
Williamson Ether Synthesis: This step forms the ether linkage by reacting 4-hydroxybenzaldehyde with a suitable 4-substituted tetrahydropyran, typically 4-bromotetrahydropyran or 4-tosyloxytetrahydropyran, in the presence of a base. This produces the key intermediate, 4-(Tetrahydropyran-4-yloxy)benzaldehyde.
-
Reductive Amination: The intermediate aldehyde is then converted to the final primary amine product through reductive amination, commonly using ammonia or a protected amine source in the presence of a reducing agent.
Q2: What are the critical parameters to control during the Williamson ether synthesis step to minimize side products?
A2: To ensure a high yield of the desired 4-(Tetrahydropyran-4-yloxy)benzaldehyde, it is crucial to control the following parameters:
-
Choice of Base and Solvent: Using a non-nucleophilic base like potassium carbonate or sodium hydride is recommended. Polar aprotic solvents such as DMF or acetonitrile are preferred as they favor the desired O-alkylation over potential C-alkylation of the phenoxide.[1][2]
-
Reaction Temperature: Maintaining a moderate reaction temperature (typically between 60-80 °C) is important. Higher temperatures can promote the formation of elimination byproducts.
-
Nature of the Leaving Group: A good leaving group on the tetrahydropyran moiety, such as tosylate or bromide, is essential for an efficient reaction.
Q3: Which reducing agents are recommended for the reductive amination of 4-(Tetrahydropyran-4-yloxy)benzaldehyde to minimize side reactions?
A3: The choice of reducing agent is critical to prevent the reduction of the starting aldehyde to the corresponding alcohol. Mild and selective reducing agents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective reagent for this transformation as it selectively reduces the intermediate imine in the presence of the aldehyde. Other suitable reagents include sodium cyanoborohydride (NaBH₃CN) under controlled pH conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Low yield of 4-(Tetrahydropyran-4-yloxy)benzaldehyde in Step 1 | Incomplete reaction | Ensure anhydrous conditions. Use a stronger base (e.g., NaH) if necessary and extend the reaction time. |
| Formation of elimination byproduct (tetrahydropyran-3-ene) | Use a less sterically hindered base and maintain a lower reaction temperature. | |
| C-alkylation of 4-hydroxybenzaldehyde | Switch to a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.[1][2] | |
| Presence of unreacted 4-hydroxybenzaldehyde after Step 1 | Insufficient alkylating agent or base | Use a slight excess (1.1-1.2 equivalents) of the tetrahydropyran reagent and ensure at least one equivalent of base is used. |
| Formation of [4-(Tetrahydropyran-4-yloxy)phenyl]methanol in Step 2 | Reduction of the starting aldehyde | Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) instead of stronger reducing agents like sodium borohydride (NaBH₄). |
| Presence of a dimeric secondary amine impurity in the final product | Over-alkylation of the primary amine product | Use a large excess of the ammonia source. Alternatively, a stepwise procedure of imine formation followed by reduction can provide better control. |
Common Side Products and Impurities
The following table summarizes the common side products that may be observed during the synthesis of this compound.
| Impurity Name | Structure | Typical Stage of Formation | Reason for Formation | Typical Analytical Method for Detection |
| 4-Hydroxybenzaldehyde | Step 1 (Williamson Ether Synthesis) | Incomplete reaction | HPLC-UV, GC-MS | |
| Tetrahydropyran-3-ene | Step 1 (Williamson Ether Synthesis) | Elimination side reaction of the 4-substituted tetrahydropyran | GC-MS | |
| 2-C-alkylated-4-hydroxybenzaldehyde | Step 1 (Williamson Ether Synthesis) | C-alkylation of the phenoxide ion | HPLC-UV, LC-MS | |
| [4-(Tetrahydropyran-4-yloxy)phenyl]methanol | Step 2 (Reductive Amination) | Reduction of the aldehyde functional group | HPLC-UV, GC-MS | |
| Bis([4-(tetrahydropyran-4-yloxy)phenyl]methyl)amine | Step 2 (Reductive Amination) | Over-alkylation of the primary amine product | HPLC-UV, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzaldehyde (Williamson Ether Synthesis)
Reagents:
-
4-Hydroxybenzaldehyde
-
4-Bromotetrahydropyran
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a stirred solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 70 °C.
-
Add 4-bromotetrahydropyran (1.1 eq) dropwise over 30 minutes.
-
Maintain the reaction at 70 °C and monitor by TLC or HPLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound (Reductive Amination)
Reagents:
-
4-(Tetrahydropyran-4-yloxy)benzaldehyde
-
Ammonia (7 N solution in methanol)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 4-(Tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol.
-
Add a 7 N solution of ammonia in methanol (10 eq) and stir the mixture at room temperature for 1 hour to form the imine.
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by crystallization.
Protocol 3: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizations
Caption: Synthetic pathway and potential side product formation.
Caption: Troubleshooting workflow for impurity identification.
References
Technical Support Center: Purification of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Intermediates
Welcome to the technical support center for the purification of intermediates in the synthesis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the common intermediates in the synthesis of this compound?
A common synthetic route to this compound involves the reductive amination of 4-(tetrahydropyran-4-yloxy)benzaldehyde. Therefore, the key intermediates that often require purification are:
-
4-(Tetrahydropyran-4-yloxy)benzaldehyde: The aldehyde precursor.
-
4-(Tetrahydropyran-4-yloxy)benzonitrile: An alternative precursor that can be reduced to the amine.
-
4-(Tetrahydropyran-4-yloxy)aniline: An intermediate if the synthesis proceeds through reduction of a corresponding nitro compound.
Q2: What are the most common purification techniques for these intermediates?
The two most prevalent and effective purification techniques for these intermediates are column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q3: I am having trouble with the column chromatography of 4-(Tetrahydropyran-4-yloxy)aniline. The compound is streaking on the column. What could be the cause and how can I fix it?
Streaking of amines on silica gel columns is a common issue due to the acidic nature of silica, which can interact with the basic amine. Here are a few solutions:
-
Use a competing amine in the mobile phase: Adding a small amount of a volatile amine, such as triethylamine (0.1-1%), to your eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes.
-
Use amino-functionalized silica: This type of stationary phase is less acidic and is specifically designed for the purification of basic compounds.
-
Use a different stationary phase: Alumina (neutral or basic) can be a good alternative to silica gel for the purification of amines.
Q4: My recrystallization of 4-(Tetrahydropyran-4-yloxy)benzaldehyde is not yielding any crystals. What should I do?
Failure to crystallize can be due to several factors. Here are some troubleshooting steps:
-
Induce crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
Increase supersaturation: If too much solvent was used, you can try to evaporate some of the solvent to increase the concentration of your compound.
-
Cool the solution slowly: Rapid cooling can sometimes lead to the formation of an oil instead of crystals. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Try a different solvent system: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
Troubleshooting Guides
Column Chromatography Purification of 4-(Tetrahydropyran-4-yloxy)benzaldehyde
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Compound from Impurities | Incorrect solvent system (polarity too high or too low). | Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexanes. |
| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[1] | |
| Compound is not Eluting from the Column | Solvent polarity is too low. | Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexanes, increase it to 20%, 30%, and so on. |
| Cracked or Channeled Column Packing | Improper packing of the silica gel. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Recrystallization of 4-(Tetrahydropyran-4-yloxy)aniline
| Problem | Possible Cause(s) | Solution(s) |
| Oiling Out (Formation of an Oil Instead of Crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent boiling point. Alternatively, use a lower-boiling point solvent system. |
| The solution is cooling too rapidly. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. | |
| Low Recovery of Purified Product | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Colored Impurities Remain in the Crystals | The impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Experimental Protocols
Protocol 1: Column Chromatography of 4-(Tetrahydropyran-4-yloxy)benzaldehyde
Materials:
-
Crude 4-(Tetrahydropyran-4-yloxy)benzaldehyde
-
Silica gel (230-400 mesh)[1]
-
Hexanes
-
Ethyl acetate
-
Glass column
-
Collection tubes
Procedure:
-
Prepare the Column: Slurry pack a glass column with silica gel in hexanes.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with a low polarity solvent system (e.g., 5% ethyl acetate in hexanes).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate in hexanes) to elute the desired compound.[2]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(Tetrahydropyran-4-yloxy)benzaldehyde.
Protocol 2: Recrystallization of 4-(Tetrahydropyran-4-yloxy)aniline
Materials:
-
Crude 4-(Tetrahydropyran-4-yloxy)aniline
-
Ethanol
-
Deionized water
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(Tetrahydropyran-4-yloxy)aniline in a minimal amount of hot ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.
Visualizations
References
degradation pathways of the tetrahydropyran ring under acidic conditions
Welcome to the technical support center for handling tetrahydropyranyl (THP) ethers under acidic conditions. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully performing THP deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental degradation pathway of a THP ether under acidic conditions?
The degradation, or deprotection, of a THP ether is an acid-catalyzed hydrolysis that regenerates the original alcohol.[1][2][3] The mechanism involves three key steps:
-
Protonation: The ether oxygen of the THP ring is protonated by an acid catalyst.
-
Cleavage: The carbon-oxygen bond cleaves, releasing the alcohol (R-OH) and forming a resonance-stabilized oxocarbenium ion intermediate.[1][4]
-
Quenching: A nucleophile, typically the solvent (like water or methanol), attacks the carbocation. This results in a hemiacetal (2-hydroxytetrahydropyran) or an acetal (e.g., 2-methoxytetrahydropyran), which exists in equilibrium with its ring-opened form, 5-hydroxypentanal.[1][4]
Q2: My THP deprotection is slow or incomplete. What are the likely causes and how can I fix it?
Slow or incomplete reactions are common issues. Consider the following troubleshooting steps:
-
Insufficient Acid: The catalyst may be too weak or used in too low a concentration. You can try increasing the catalyst loading or switching to a stronger acid (e.g., from PPTS to TsOH or HCl).[5][6]
-
Steric Hindrance: If the alcohol is sterically hindered, deprotection can be sluggish. Increasing the reaction temperature or time may be necessary.
-
Solvent Choice: The solvent plays a critical role. Protic solvents like methanol or ethanol actively participate in the reaction and are often very effective.[1][4] For sensitive substrates, an aprotic solvent like dichloromethane (DCM) with a controlled amount of aqueous acid might be better.[6]
-
Reversible Reaction: Acetal hydrolysis is a reversible process.[5] Using a large excess of a nucleophilic solvent (like methanol or a water-containing mixture) helps drive the equilibrium towards the deprotected products.[4]
Q3: I'm observing significant side product formation and decomposition of my starting material. What should I do?
This indicates your substrate is sensitive to the acidic conditions.
-
Use a Milder Acid: Switch to a less aggressive catalyst. Pyridinium p-toluenesulfonate (PPTS) is milder than p-toluenesulfonic acid (TsOH).[4] Acetic acid in a THF/water mixture is also a very gentle system.[1][6]
-
Employ a Heterogeneous Catalyst: Solid-supported acids like Amberlyst-15 or silica-supported sulfuric acid can be highly effective.[1][7] They often allow for milder conditions and simplify workup, as the catalyst can be removed by simple filtration, preventing prolonged exposure of the product to acid.[1]
-
Lower the Temperature: Running the reaction at 0 °C or even lower can often suppress side reactions while still allowing the desired deprotection to proceed, albeit more slowly.
-
Avoid Transesterification: If your substrate contains an ester and you are using an alcohol as a solvent (e.g., MeOH), be aware that transesterification can occur as a side reaction.[6] In such cases, using a non-alcoholic solvent system like THF/water/acetic acid is preferable.[6]
Troubleshooting Guide
Use this workflow to diagnose and solve common problems encountered during THP deprotection.
Data Presentation: Comparison of Acidic Catalysts
The choice of acid catalyst is critical and depends on the substrate's sensitivity. The following table summarizes various catalytic systems used for THP deprotection.
| Catalyst System | Solvent(s) | Temp. | Typical Time | Yield | Notes |
| Homogeneous Catalysts | |||||
| Acetic Acid (AcOH) | THF / H₂O (e.g., 3:1:1) | Room Temp. | 2 - 12 h | Good | Very mild and common; suitable for acid-sensitive substrates.[1] |
| p-Toluenesulfonic Acid (TsOH) | Methanol, Ethanol | Room Temp. | 1 - 2 h | Excellent | Highly effective but can cause side reactions with sensitive molecules.[1][6] |
| Pyridinium p-toluenesulfonate (PPTS) | Ethanol, Methanol | Room Temp. | 2 - 8 h | Good | Milder than TsOH, good for moderately sensitive substrates.[1][4][5] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ / H₂O | Room Temp. | 0.5 - 2 h | High | Strong acid, very effective but can cleave other acid-labile groups.[5] |
| Heterogeneous Catalysts | |||||
| Amberlyst-15 (Solid Resin) | Methanol, CH₂Cl₂ | Room Temp. | 1 - 8 h | Excellent | Simplifies workup via filtration; reusable.[1] |
| Zeolite H-beta | Dichloromethane | Room Temp. | 0.5 - 2 h | High | Efficient and recyclable catalyst.[1][2] |
| Silica-supported Sulfuric Acid (H₂SO₄@SiO₂) | Methanol | Room Temp. | 0.5 - 3 h | High | A reusable and effective solid acid catalyst.[1][7] |
Experimental Protocols
Protocol 1: Mild Deprotection using Acetic Acid
This method is ideal for substrates with other acid-sensitive functional groups.
-
Dissolution: Dissolve the THP-protected compound (1 equivalent) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water. A typical concentration is 0.1 M.[1]
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until all starting material is consumed.
-
Workup: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture until gas evolution ceases, neutralizing the acetic acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude alcohol by column chromatography if necessary.
Protocol 2: Efficient Deprotection using a Heterogeneous Catalyst (Amberlyst-15)
This protocol is highly efficient and simplifies purification.
-
Suspension: To a solution of the THP-protected compound (1 equivalent) in methanol (0.1-0.2 M), add Amberlyst-15 resin (typically 10-20% of the substrate's weight).[1]
-
Reaction: Stir the suspension vigorously at room temperature.
-
Monitoring: Follow the reaction's progress by TLC (spot a small, filtered aliquot of the reaction mixture).
-
Filtration: Once the reaction is complete, filter the mixture to remove the Amberlyst-15 resin.
-
Washing: Wash the collected resin with a small amount of fresh methanol to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the deprotected alcohol.[1] Often, this product is pure enough for subsequent steps without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Tetrahydropyran Scaffolds
Welcome to the technical support center for the stereoselective synthesis of tetrahydropyran (THP) scaffolds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: My intramolecular oxa-Michael reaction is resulting in poor diastereoselectivity. How can I favor the formation of a specific diastereomer (e.g., cis or trans)?
A1: The stereochemical outcome of an intramolecular oxa-Michael reaction is highly dependent on reaction conditions, which can be tuned to favor either kinetic or thermodynamic control.[1]
-
For the trans isomer (kinetic product): Use a strong, non-coordinating base under strictly anhydrous and aprotic conditions at low temperatures. This favors the irreversible formation of the kinetic product.
-
For the cis isomer (thermodynamic product): Employing thermodynamic conditions, such as using a protic solvent or allowing the reaction to equilibrate at a higher temperature, will favor the more stable cis product.[1] The choice of base is also critical; a weaker base can facilitate equilibration.
Q2: I am observing low enantioselectivity in my organocatalytic synthesis of a THP derivative. What are the key parameters to optimize?
A2: Low enantioselectivity in organocatalytic reactions for THP synthesis often stems from an inappropriate catalyst-substrate match, suboptimal reaction conditions, or a significant uncatalyzed background reaction.[2] Consider the following optimization strategies:
-
Catalyst Screening: The choice of organocatalyst is paramount. For domino Michael-hemiacetalization reactions, bifunctional catalysts like squaramides or thioureas have shown excellent results.[3][4] It is advisable to screen a panel of catalysts with different steric and electronic properties.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can significantly influence the transition state organization. A non-polar solvent often enhances the effectiveness of hydrogen-bonding catalysts.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by favoring the more ordered transition state.[5]
-
Catalyst Loading: Increasing the catalyst loading can sometimes suppress the non-selective background reaction.[2]
Q3: My Prins cyclization is yielding a mixture of stereoisomers and side products. What are the common pitfalls and how can I mitigate them?
A3: The Prins cyclization is a powerful tool for THP synthesis, but it can be plagued by side reactions like oxonia-Cope rearrangement and competing reaction pathways.[6][7] Key factors to control include:
-
Lewis Acid Choice: The nature and strength of the Lewis acid are critical. Milder Lewis acids like In(OTf)₃ or Sc(OTf)₃ can offer better selectivity compared to stronger ones like TiCl₄.[6][8] Some reactions benefit from Brønsted acids.[9]
-
Nucleophile/Additive: The addition of a nucleophile can trap the oxocarbenium ion intermediate, preventing undesired rearrangements. For instance, using trimethylsilyl halides as additives can lead to the formation of 4-halo-tetrahydropyrans with good stereocontrol.[6]
-
Substrate Control: The stereochemistry of the starting homoallylic alcohol can direct the facial selectivity of the cyclization.[6] The geometry of the alkene can also be crucial.
-
Temperature: As with many stereoselective reactions, lower temperatures are generally preferred to enhance selectivity.
Troubleshooting Guides
Issue 1: Poor Yield and Selectivity in Hetero-Diels-Alder Reactions for THP-4-one Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion | Inactive or insufficient Lewis acid catalyst. | Use a highly active chiral catalyst like Jacobsen's chromium(III) catalyst. Ensure anhydrous conditions as water can deactivate the catalyst.[1] |
| Poor diastereoselectivity | Incorrect catalyst or reaction temperature. | Screen different Lewis acids and ensure the reaction is run at a sufficiently low temperature. |
| Poor enantioselectivity | Ineffective chiral ligand or catalyst. | Employ a well-established chiral catalyst system. The choice of ligand is crucial for achieving high enantiomeric excess.[1] |
| Formation of byproducts | Decomposition of the diene or aldehyde. | Use freshly distilled or purified starting materials. Ensure the reaction is performed under an inert atmosphere. |
Issue 2: Unexpected Stereoisomer from Nucleophilic Addition to a Tetrahydropyran-4-one
| Symptom | Possible Cause | Suggested Solution |
| Axial attack favored over equatorial attack (or vice-versa) | Steric hindrance from substituents on the THP ring. | Analyze the steric environment of the pyran ring. Large substituents may block one face, forcing the nucleophile to attack from the opposite, less hindered face.[5] |
| Formation of the wrong diastereomer in an aldol reaction | Incorrect enolate geometry or facial selectivity. | For titanium enolates, the choice of base and reaction time can influence enolate formation. Using a chiral Lewis acid can control the facial selectivity of the aldehyde approach.[5] |
| Racemic or low e.e. product | Non-selective reaction conditions. | Employ a chiral auxiliary on the nucleophile or a chiral catalyst to induce facial selectivity. Lowering the reaction temperature can also improve selectivity.[5] |
Quantitative Data Summary
Table 1: Comparison of Catalysts for Asymmetric Domino Michael-Hemiacetalization [4]
| Catalyst | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Yield (%) |
| Thiourea A | 60 | 80/82 | 88 |
| Thiourea B | 62 | 85/86 | 85 |
| Carbamate C | 64 | 35/40 | 81 |
| Thiourea D | 72 | 88/90 | 91 |
| Squaramide E | 84 | 96/97 | 90 |
Table 2: Effect of Lewis Acid on Prins Cyclization Stereoselectivity [6][8]
| Lewis Acid | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |
| InBr₃/TMSBr | CH₂Cl₂ | 0 | >99:1 (cis) | 95 |
| TiCl₄ | CH₂Cl₂ | -78 | 1:14 (trans favored) | 80 |
| FeCl₃ | CH₂Cl₂ | rt | >95:5 (cis) | High |
| TMSOTf | CH₂Cl₂ | -78 | N/A (forms 7-membered acetal) | High |
Detailed Experimental Protocols
Protocol 1: Organocatalytic Asymmetric Domino Michael–Hemiacetalization[4]
This protocol describes the synthesis of functionalized tetrahydropyranols via a squaramide-catalyzed domino reaction.
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (0.2 mmol) in toluene (1.0 mL) in a test tube, add the α-hydroxymethyl nitroalkene (0.24 mmol) and the squaramide catalyst E (0.02 mmol, 10 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired tetrahydropyranol product.
Protocol 2: Diastereoselective Prins Cyclization for cis-4-Halo-THPs[6]
This method outlines a general procedure for the indium-catalyzed Prins cyclization to yield cis-2,6-disubstituted-4-halotetrahydropyrans.
-
Reaction Setup: To a stirred solution of the homoallylic alcohol (1.0 equiv) and an aldehyde (1.2 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add the Lewis acid (e.g., In(OTf)₃, 10 mol%) at the desired temperature (e.g., -78 °C to rt).
-
Additive Addition: Add the trimethylsilyl halide (e.g., TMSCl or TMSBr, 1.5 equiv) to the mixture.
-
Reaction Execution: Stir the reaction at the same temperature until the starting material is consumed, as indicated by TLC analysis.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 4-halo-tetrahydropyran.
Visualizations
Caption: Workflow for Organocatalytic Domino Michael-Hemiacetalization.
Caption: Key factors for controlling stereoselectivity in THP synthesis.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
methods for removing impurities from crude [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via reductive amination?
The most common impurities when synthesizing this compound via reductive amination of 4-(Tetrahydropyran-4-yloxy)benzaldehyde include:
-
Unreacted Starting Material: 4-(Tetrahydropyran-4-yloxy)benzaldehyde.
-
Reductive By-product: [4-(Tetrahydropyran-4-yloxy)phenyl]methanol, formed from the reduction of the starting aldehyde.
-
Over-alkylation Product: Bis{[4-(tetrahydropyran-4-yloxy)phenyl]methyl}amine (a secondary amine by-product).
-
Residual Reagents: Borohydride salts and other reagents from the reductive amination step.
Q2: My crude product is a yellow oil/solid. What could be the cause of the color?
Minor impurities, often resulting from oxidation of the amine or residual starting materials, can cause a yellow discoloration.[1] While sometimes difficult to remove completely, purification methods like column chromatography or recrystallization can significantly reduce the color.[1]
Q3: Why is my amine streaking on the silica gel TLC plate and column?
Primary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel.[2] This strong interaction leads to poor separation, resulting in streaking or tailing of the compound spot on a TLC plate and broad peaks during column chromatography.[2][3]
Q4: How can I prevent my amine from streaking during silica gel chromatography?
To mitigate streaking, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[2][3] Commonly used modifiers include:
-
Triethylamine (TEA) at a concentration of 0.1-2%.[3]
-
Ammonium hydroxide (a few drops in the eluent).
Alternatively, you can use a different stationary phase, such as alumina or amine-functionalized silica, which are less acidic.[4][5]
Q5: What are the advantages of using reversed-phase chromatography for purifying my amine?
Reversed-phase chromatography can be a powerful alternative to normal-phase silica gel chromatography for purifying amines.[2] It is particularly useful for separating compounds with different polarities. For basic compounds like your amine, adding a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape by protonating the amine.[2]
Troubleshooting Guides
Issue 1: Poor Separation of the Desired Amine from the Starting Aldehyde
Symptoms:
-
TLC analysis shows overlapping spots for the product and the starting aldehyde.
-
Column chromatography fractions are mixtures of the product and starting material.
Possible Causes:
-
Incomplete reaction.
-
Similar polarities of the amine and aldehyde.
Solutions:
| Method | Protocol | Pros | Cons |
| Acid-Base Extraction | 1. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).2. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer.[6]3. Separate the layers. The unreacted aldehyde will remain in the organic layer.4. Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.5. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. | Highly effective for separating basic amines from neutral or acidic impurities. | May not be suitable for acid-sensitive compounds.[6] Emulsion formation can occur. |
| Modified Silica Gel Chromatography | 1. Prepare an eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) containing 0.5-2% triethylamine (TEA).[2]2. Equilibrate the silica gel column with the eluent mixture before loading the sample.3. Perform the chromatography, collecting fractions and analyzing them by TLC. | Reduces streaking and can improve separation between the slightly more polar amine and the less polar aldehyde. | TEA can be difficult to remove from the final product. |
Issue 2: Presence of the Alcohol By-product, [4-(Tetrahydropyran-4-yloxy)phenyl]methanol
Symptoms:
-
An additional spot is observed on the TLC plate, typically with a polarity similar to the desired amine.
-
NMR analysis of the purified product shows signals corresponding to the alcohol by-product.
Possible Causes:
-
Reduction of the starting aldehyde during the reductive amination process.
Solutions:
| Method | Protocol | Pros | Cons |
| Column Chromatography | 1. Use a carefully selected eluent system to achieve separation. The polarity difference between the primary amine and the alcohol is often sufficient for separation on silica gel.2. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective. | Can provide good separation if the polarity difference is significant. | May require careful optimization of the eluent system. |
| Recrystallization | 1. If the desired amine is a solid, recrystallization from a suitable solvent system can be used to remove the more soluble alcohol impurity.2. Screen various solvents to find one in which the amine has high solubility at elevated temperatures and low solubility at room temperature, while the alcohol remains in solution. | Can yield a highly pure product. | Finding a suitable solvent system can be time-consuming. Product loss can occur. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Unreacted Aldehyde
-
Dissolution: Dissolve the crude product (1.0 g) in dichloromethane (50 mL).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (3 x 25 mL). The amine will move to the aqueous layer.
-
Separation: Combine the aqueous layers in a clean flask. The organic layer, containing the unreacted aldehyde, can be discarded.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 1M NaOH until the pH is >10.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.
Protocol 2: Modified Normal-Phase Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) with 1% Triethylamine (TEA). Start with a low polarity mixture (e.g., 98:2 DCM:MeOH + 1% TEA) and gradually increase the methanol concentration.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Run the column using a gradient elution, slowly increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC using the same eluent system.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove residual TEA, the product can be co-evaporated with a high-boiling point solvent like toluene.
Visualizations
Caption: Acid-Base Extraction Workflow for Amine Purification.
Caption: Column Chromatography Workflow for Amine Purification.
References
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 3. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
- 4. This compound | C12H17NO2 | CID 24229525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
stability issues of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine in various experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected peaks in my chromatogram after leaving my sample of this compound in solution. What could be the cause?
A1: The appearance of new peaks in your chromatogram likely indicates the degradation of the parent compound. This compound contains a benzylamine moiety, which is susceptible to oxidation, and an ether linkage that can be sensitive to acidic conditions.[1][2] The stability of the compound is influenced by solvent, pH, light, and temperature. To confirm if the new peaks are degradants, you can run a control experiment by incubating the compound in the solvent under the same conditions without other reactants.[1]
Q2: What are the likely degradation pathways for this compound?
A2: Based on its structure, two primary degradation pathways are plausible under stress conditions:
-
Oxidation of the Benzylamine Moiety: The primary amine group attached to the benzyl ring is a common site for oxidation, which can lead to the formation of corresponding imines, aldehydes, or carboxylic acids.[1][3]
-
Acid-Catalyzed Hydrolysis of the Ether Linkage: The ether bond connecting the phenyl ring and the tetrahydropyran ring can be susceptible to cleavage under strong acidic conditions, leading to the formation of 4-(hydroxymethyl)phenol and tetrahydropyran-4-ol.[2] The tetrahydropyran ring itself is generally stable but can undergo acid-catalyzed cleavage.[2]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C or frozen) in tightly sealed, light-protecting (amber) containers.[1][2] For long-term storage, it is advisable to purge the container with an inert gas like nitrogen or argon to minimize the risk of oxidation.[1] Avoid repeated freeze-thaw cycles.
Q4: How can I systematically investigate the stability of this compound in my specific solvent system?
A4: A forced degradation study is the standard approach to systematically evaluate the stability of a compound.[4][5] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing.[5] The goal is to identify potential degradation products and degradation pathways.[6] Typical stress conditions include exposure to acid, base, oxidative agents, heat, and light.[4][5]
Troubleshooting Guide
Issue: Rapid loss of purity of this compound in an acidic solvent.
-
Possible Cause: Acid-catalyzed hydrolysis of the ether linkage.
-
Troubleshooting Steps:
-
Neutralize the solution: If the experimental conditions allow, adjust the pH to neutral.
-
Use an alternative solvent: Select a non-acidic solvent if compatible with your experimental design.
-
Limit exposure time: Prepare the solution immediately before use and minimize the time it is held in the acidic solvent.
-
Reduce temperature: Perform the experiment at a lower temperature to slow down the rate of degradation.
-
Issue: Appearance of impurities when the compound is exposed to air or stored for extended periods.
-
Possible Cause: Oxidation of the benzylamine moiety.
-
Troubleshooting Steps:
-
Use de-gassed solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) before use.
-
Work under an inert atmosphere: If possible, conduct your experiment in a glove box or under a blanket of inert gas.
-
Add an antioxidant: If compatible with your experiment, consider adding a small amount of an antioxidant.
-
Store appropriately: Ensure both solid and solution samples are stored under an inert atmosphere and protected from light.[1]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general workflow for conducting a forced degradation study on this compound.[1][5]
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for predetermined time points (e.g., 2, 6, 24 hours). Neutralize the solution before analysis.[1]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for the same time points.[1][5]
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for the same time points.[1]
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV and visible light, as per ICH Q1B guidelines.[1]
-
-
Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples to an unstressed control sample to identify and quantify the degradation products.
Data Presentation
The results of a forced degradation study can be summarized in a table to provide a clear comparison of the compound's stability under different conditions. The following table presents hypothetical data for illustrative purposes.
| Stress Condition | Solvent | Temperature | Duration (hours) | Purity of Parent Compound (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Control | Acetonitrile | Room Temp | 24 | 99.8 | < 0.1 | < 0.1 |
| 0.1 M HCl | Acetonitrile/Water (1:1) | 60°C | 24 | 85.2 | 12.5 (hydrolysis) | 1.1 |
| 0.1 M NaOH | Acetonitrile/Water (1:1) | 60°C | 24 | 98.5 | 0.5 | 0.3 |
| 3% H₂O₂ | Acetonitrile/Water (1:1) | Room Temp | 24 | 92.1 | 6.8 (oxidation) | 0.5 |
| Thermal | Solid State | 80°C | 24 | 99.5 | 0.2 | < 0.1 |
| Photolytic | Acetonitrile | UV/Vis Light | 24 | 97.9 | 1.2 | 0.4 |
Visualizations
Troubleshooting Workflow for Stability Issues
The following diagram illustrates a logical workflow for troubleshooting stability issues encountered during experiments with this compound.
Caption: Workflow for investigating and mitigating stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-[(Tetrahydro-pyran-4-ylamino)-methyl]-benzoic acid methyl ester | 1154935-15-5 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
Technical Support Center: Alternative Catalysts for Reactions Involving [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine and structurally related primary amines. The focus is on providing effective, alternative catalytic systems to traditional methods, emphasizing non-precious metal catalysts and greener, more sustainable protocols.
Disclaimer: The following protocols and data are based on literature for structurally similar substituted benzylamines. While this compound is expected to have similar reactivity, optimal conditions may vary and require experimental validation.
Frequently Asked Questions (FAQs)
Q1: I am looking for a more cost-effective and sustainable alternative to palladium for C-N cross-coupling (Buchwald-Hartwig type) reactions. What are my options?
A1: Nickel-based catalysts are excellent, cost-effective alternatives to palladium for C-N amination. Commercially available and air-stable precatalysts like NiCl₂(DME) can be used to couple aryl chlorides and sulfamates with primary amines in greener solvents like 2-methyl-THF, often with high efficiency and tolerance for heterocyclic substrates.[1] These systems can achieve high yields on a gram scale with catalyst loadings as low as 1 mol%.[1]
Q2: My N-alkylation reaction with a primary alcohol is producing significant amounts of over-alkylation byproducts (secondary and tertiary amines). How can I improve selectivity for the desired mono-alkylated product?
A2: Over-alkylation is a common issue as the mono-alkylated product is often more nucleophilic than the starting primary amine.[2] To improve selectivity, consider the following:
-
Catalyst Choice: Heterogeneous nickel catalysts, such as Raney Ni or Ni supported on Al₂O₃-SiO₂, are effective for the N-alkylation of benzyl alcohols with ammonia sources (borrowing hydrogen methodology) and can be optimized for mono-alkylation.
-
Control Stoichiometry: Using an excess of the amine relative to the alkylating agent can favor mono-alkylation.[2]
-
Reaction Conditions: Lowering the reaction temperature can help reduce the rate of subsequent alkylation steps.[2]
Q3: Can I perform N-acylation without a metal catalyst to simplify purification?
A3: Yes, catalyst-free N-acylation is a highly effective and green alternative. The reaction of primary amines with acetic anhydride can proceed efficiently at room temperature without any solvent or catalyst, often reaching completion in minutes with excellent yields.[3] This method is advantageous due to its simplicity, short reaction times, and the elimination of catalyst-related workup and purification steps.[3]
Q4: In my reductive amination using a nickel catalyst, I'm observing low conversion rates. What are the first troubleshooting steps?
A4: Low conversion can stem from several factors. First, verify the basics: ensure all reagents and solvents are pure and anhydrous, as water can deactivate the catalyst and interfere with imine formation.[4] Confirm that the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). If the issue persists, catalyst deactivation may be the culprit. Running a control reaction with a known, reliable substrate can help determine if your catalyst batch is active.[4] A modest increase in catalyst loading may also overcome minor deactivation.[4]
Data Presentation: Comparison of Alternative Catalysts
The following tables summarize quantitative data for alternative catalysts in key reactions.
Table 1: N-Alkylation of Benzyl Alcohol with Aqueous Ammonia (Data compiled from a study using commercial heterogeneous nickel catalysts)
| Catalyst | Temp (°C) | Time (h) | Conversion (%) | Selectivity to Primary Amine (%) | Isolated Yield (%) |
| Raney Ni | 160 | 18 | >99 | 61 | 58 |
| Ni/Al₂O₃-SiO₂ | 160 | 18 | >99 | Trace | Trace |
| Ni/C | 160 | 18 | 58 | 49 | 26 |
Table 2: Catalyst-Free N-Acylation of Anilines with Acetic Anhydride (Solvent-free, room temperature conditions)
| Aniline Substrate | Time (min) | Yield (%) |
| Aniline | 5 | 90 |
| 4-Methylaniline | 6 | 91 |
| 4-Nitroaniline | 8 | 91 |
| 4-Chloroaniline | 5 | 88 |
Troubleshooting Guides
Issue 1: Low Yield in Nickel-Catalyzed Amination Reactions
This guide provides a systematic approach to diagnosing and resolving low yields in Ni-catalyzed amination reactions (e.g., reductive amination, N-alkylation).
1.1 Initial Checks (The Basics)
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Reagent & Solvent Quality: Are your amine, carbonyl/alkylating agent, and solvent pure and anhydrous? Water and other impurities can poison the catalyst.
-
Inert Atmosphere: Was the reaction set up and maintained under a strictly inert atmosphere (Argon or Nitrogen)? Nickel catalysts, particularly in their active Ni(0) state, are sensitive to oxygen.
-
Temperature Control: Was the correct reaction temperature maintained? Verify your heating apparatus with an external thermometer.
1.2 Investigating the Catalyst
-
Catalyst Activity: Run a positive control experiment with a substrate known to work well to confirm the activity of your catalyst batch.
-
Catalyst Deactivation:
-
Poisoning: Functional groups like thiols or certain heterocycles can poison the catalyst. Review your substrate for potential catalyst poisons.
-
Sintering/Leaching (for heterogeneous catalysts): High temperatures can cause nanoparticles to agglomerate (sinter), reducing surface area and activity. Metal leaching into the solution can also occur. Consider characterization (e.g., TEM, ICP-MS) of the used catalyst.
-
-
Solution: Try a modest increase in catalyst loading (e.g., from 5 mol% to 8-10 mol%). If deactivation is suspected, consider using a freshly opened or prepared batch of catalyst.
1.3 Reaction-Specific Problems
-
Reductive Amination - Alcohol Byproduct: Formation of an alcohol from your carbonyl starting material indicates that direct reduction is outcompeting amination.
-
Solution: Try adding the reducing agent (e.g., silane, H₂) after an initial period of stirring the amine and carbonyl together to allow for imine formation.
-
-
N-Alkylation - Over-alkylation: The desired mono-alkylated product is reacting further.
-
Solution: Use a larger excess of the starting amine, decrease the reaction temperature, or reduce the reaction time.
-
Diagram: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in catalyzed amination reactions.
Experimental Protocols
Protocol 1: Catalyst-Free N-Acetylation of a Primary Benzylamine
This protocol describes a simple, efficient, and environmentally benign method for N-acetylation using acetic anhydride without a catalyst.[3]
Materials and Reagents:
-
Substituted Benzylamine (e.g., 4-methoxybenzylamine) (1.0 mmol)
-
Acetic Anhydride (1.2 mmol, 1.2 equiv.)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a 25 mL round-bottomed flask equipped with a magnetic stir bar, add the substituted benzylamine (1.0 mmol).
-
To the stirring amine, add acetic anhydride (1.2 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically 5-15 minutes).
-
Upon completion, dilute the reaction mixture with diethyl ether (20 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
If necessary, purify the product by recrystallization or flash column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed N-Alkylation via Borrowing Hydrogen
This protocol is adapted from procedures for the amination of benzyl alcohols using heterogeneous nickel catalysts and aqueous ammonia.[5][6]
Materials and Reagents:
-
Substituted Benzyl Alcohol (e.g., 4-methylbenzyl alcohol) (0.5 mmol)
-
Aqueous Ammonia (25 wt%, 0.4 mL)
-
Raney® Ni (slurry in water, ~200 mg)
-
p-Xylene (3 mL, solvent)
-
High-pressure autoclave or sealed tube reactor with pressure gauge
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
Reactor Setup: To a glass liner for a high-pressure autoclave, add the substituted benzyl alcohol (0.5 mmol), p-xylene (3 mL), and a magnetic stir bar.
-
Catalyst Addition: Carefully add the Raney® Ni slurry (~200 mg).
-
Ammonia Addition: Add the aqueous ammonia solution (0.4 mL).
-
Seal and Purge: Place the glass liner in the autoclave. Seal the reactor and purge with nitrogen or argon gas 3-5 times to remove air.
-
Reaction: Heat the reactor to 160 °C and stir for 18 hours.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess pressure. Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst, washing the pad with ethyl acetate (20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel, wash with brine (15 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the primary benzylamine.
Mandatory Visualizations
Caption: General experimental workflow for a catalyzed amination reaction.
Caption: Simplified catalytic cycle for N-alkylation via the "Borrowing Hydrogen" mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Enantiomers of Chiral [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of chiral [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for resolving enantiomers of chiral amines like this compound?
A1: The most prevalent and industrially scalable methods for resolving chiral amines are diastereomeric salt formation and enzymatic kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is also a powerful tool, especially for analytical separation and smaller-scale preparative work.
Q2: Which chiral resolving agents are typically effective for primary amines such as the target compound?
A2: For primary amines, chiral carboxylic acids are the resolving agents of choice for diastereomeric salt formation. Commonly used and commercially available options include derivatives of tartaric acid, such as (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) and (+)-Dibenzoyl-D-tartaric acid (DBTA), as well as mandelic acid and camphorsulfonic acid.
Q3: What is a realistic expectation for yield in a diastereomeric salt resolution?
A3: In a classical resolution, the maximum theoretical yield for a single enantiomer is 50%, as the other enantiomer remains in the mother liquor. However, the practical yield of the isolated diastereomeric salt is often lower and depends on the crystallization efficiency. To improve the overall yield, the unwanted enantiomer can be racemized and recycled.
Q4: How can I improve the enantioselectivity (E-value) of an enzymatic resolution?
A4: Improving the E-value in an enzymatic resolution can be achieved by screening different enzymes (e.g., various lipases), modifying the acyl donor, and optimizing the reaction temperature. Lowering the temperature often increases enantioselectivity, though it may decrease the reaction rate.
Q5: Is it possible to achieve a yield greater than 50% for one enantiomer?
A5: Yes, a yield approaching 100% for a single enantiomer is theoretically possible through a process called Dynamic Kinetic Resolution (DKR). DKR combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, continuously converting it into the desired enantiomer.
Troubleshooting Guides
Diastereomeric Salt Resolution
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystal formation | - Poor choice of solvent. - Sub-optimal concentration. - Inappropriate resolving agent. | - Screen a variety of solvents with different polarities. - Try different concentrations of the amine and resolving agent. - Test a range of chiral resolving agents. - Attempt to induce crystallization by scratching the flask or seeding with a crystal of the desired diastereomer. |
| Low yield of diastereomeric salt | - The desired diastereomeric salt has significant solubility in the mother liquor. - Co-precipitation of the undesired diastereomer. - Incomplete salt formation. | - Optimize the solvent system to minimize the solubility of the desired salt. - Adjust the cooling rate during crystallization; slower cooling can improve selectivity. - Vary the stoichiometry of the resolving agent. - Ensure the pH is appropriate for salt formation. |
| Low enantiomeric excess (ee%) of the resolved amine | - Poor separation of the diastereomeric salts. - The resolving agent is not enantiomerically pure. - Racemization of the amine during workup. | - Recrystallize the diastereomeric salt to improve purity. - Use a highly enantiopure resolving agent. - Ensure mild basic conditions during the liberation of the free amine to avoid racemization. |
| Oily precipitate instead of crystals | - The melting point of the diastereomeric salt is below the crystallization temperature. - Presence of impurities. | - Change the solvent to one in which the salt is less soluble. - Purify the starting racemic amine. - Attempt crystallization at a lower temperature. |
Enzymatic Kinetic Resolution
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no enzyme activity | - Enzyme denaturation due to incorrect pH or temperature. - Presence of inhibitors in the reaction mixture. - Incorrect choice of solvent. - Insufficient water activity (in organic solvents). | - Verify and optimize the pH and temperature for the specific enzyme. - Ensure the purity of the substrate and solvent. - Screen different organic solvents. - Add a small amount of buffer or use salt hydrates to control water content. |
| Low enantioselectivity (low ee%) | - The chosen enzyme is not highly selective for the substrate. - Sub-optimal reaction temperature. - Inappropriate acyl donor. | - Screen a variety of commercially available lipases or other hydrolases. - Lower the reaction temperature. - Experiment with different acyl donors (e.g., esters of varying chain length and electronic properties). |
| Reaction stops before 50% conversion | - Product inhibition. - Enzyme deactivation over time. - Reversibility of the reaction. | - Consider in-situ product removal. - Add a fresh portion of the enzyme. - Use an acyl donor that makes the reaction effectively irreversible. |
| Difficulty in separating the product from the unreacted substrate | - Similar physical properties of the acylated product and the unreacted amine. | - Optimize chromatographic separation conditions (e.g., flash chromatography or HPLC). - Utilize differences in solubility or basicity (e.g., acid extraction of the unreacted amine). |
Quantitative Data Summary
The following tables present typical data for the resolution of chiral primary amines. Note that these are representative values, and actual results will vary depending on the specific derivative and experimental conditions.
Table 1: Diastereomeric Salt Resolution of a Representative Benzylamine
| Resolving Agent | Solvent | Yield (%) | ee% of Isolated Amine |
| (+)-Di-p-toluoyl-D-tartaric acid | Methanol/Water | 35-45 | >98 |
| (-)-Mandelic Acid | Ethanol | 30-40 | >95 |
| (+)-Camphorsulfonic Acid | Isopropanol | 25-35 | >90 |
Table 2: Enzymatic Kinetic Resolution of a Representative Benzylamine
| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee% (Substrate) | ee% (Product) |
| Candida antarctica Lipase B (CALB) | Ethyl acetate | Toluene | ~50 | >99 | ~98 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | MTBE | ~50 | >95 | >95 |
| Candida rugosa Lipase (CRL) | Isopropyl acetate | Hexane | ~45 | ~90 | ~88 |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution with (+)-Di-p-toluoyl-D-tartaric Acid (DPTTA)
-
Salt Formation: Dissolve racemic this compound (1.0 eq.) in a suitable solvent (e.g., methanol). In a separate flask, dissolve (+)-DPTTA (0.5-1.0 eq.) in the same solvent, warming gently if necessary. Slowly add the DPTTA solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization. The solution can be cooled further in an ice bath to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Liberation of the Free Amine: Suspend the dried diastereomeric salt in water and add a base (e.g., 2M NaOH) dropwise until the pH is >10.
-
Extraction: Extract the liberated amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Protocol 2: Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CALB)
-
Reaction Setup: To a flask containing a suitable organic solvent (e.g., toluene), add the racemic this compound (1.0 eq.) and the acyl donor (e.g., ethyl acetate, >3.0 eq.).
-
Enzyme Addition: Add immobilized CALB (e.g., Novozym® 435) to the mixture.
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached.
-
Workup: Filter off the enzyme and wash it with the solvent. The filtrate contains the acylated product and the unreacted amine.
-
Separation: The product and unreacted substrate can be separated by flash column chromatography or by an acid-base extraction.
-
Analysis: Determine the enantiomeric excess of both the unreacted amine and the acylated product by chiral HPLC.
Visualizations
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for enzymatic kinetic resolution of a chiral amine.
Caption: Troubleshooting logic for low yield in diastereomeric salt formation.
Validation & Comparative
Validating the Molecular Structure of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive overview of X-ray crystallography for the structural validation of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine, a key building block in medicinal chemistry. We present a comparative analysis with alternative techniques, supported by a detailed experimental protocol and data representation.
The precise arrangement of atoms in this compound, with its chemical formula C12H17NO2, dictates its physicochemical properties and biological activity.[1][2] While several analytical methods can provide structural information, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive, high-resolution three-dimensional structure.[3][4]
Performance Comparison: X-ray Crystallography vs. Alternatives
The choice of a structural elucidation technique depends on the nature of the sample, the required level of detail, and available resources. Here, we compare X-ray crystallography with other common methods.
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) | Three-Dimensional Electron Diffraction (3DED) |
| Sample Phase | Crystalline solid | Solution or solid-state | Gas phase (ionization required) | Crystalline solid (microcrystals) |
| Information | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, absolute configuration.[3][4][5] | Connectivity through scalar couplings, spatial proximity through nuclear Overhauser effects, dynamic information in solution. | Molecular weight, elemental composition. | Precise 3D atomic coordinates from very small crystals.[6] |
| Strengths | Unambiguous and highly detailed structural determination.[4] | Excellent for studying molecules in solution, providing insights into conformational dynamics. | High sensitivity, requires very small amounts of sample. | Suitable for samples that are difficult to grow into large single crystals.[6] |
| Limitations | Requires a single, high-quality crystal of sufficient size (typically >0.1 mm).[7][8] The crystallization process can be a significant bottleneck.[9] | Structure is an average of solution-state conformations. Can be challenging to determine the global 3D structure for complex molecules without extensive experiments. | Does not directly provide 3D structural information. | A newer technique that is less widely available than X-ray crystallography.[6] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The process of determining a molecular structure by X-ray crystallography involves several key steps, from crystal growth to data analysis.
Crystallization
The initial and often most challenging step is to obtain a high-quality single crystal of this compound.[7][8] Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, inducing crystallization.[9]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.[9]
Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal.[7] The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector.
Structure Solution and Refinement
The diffraction pattern, consisting of the intensities and positions of the diffracted beams, is used to calculate an electron density map of the crystal.[7] This map reveals the positions of the atoms in the molecule. The initial model of the structure is then refined to best fit the experimental data.
Data Presentation: Crystallographic Parameters
The final output of a successful X-ray crystallography experiment is a set of atomic coordinates and other parameters that define the molecular structure with high precision. While a specific crystallographic information file (CIF) for this compound is not publicly available, the following table illustrates the type of quantitative data that would be obtained.
| Parameter | Description | Expected Value Range for Organic Molecules |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic |
| Space Group | The specific symmetry of the unit cell. | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (Å) | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | Varies depending on the molecule |
| Bond Lengths (Å) | The distances between the centers of bonded atoms. | C-C: ~1.54, C=C: ~1.34, C-O: ~1.43, C-N: ~1.47 |
| Bond Angles (°) | The angles formed by three connected atoms. | sp³ C: ~109.5°, sp² C: ~120° |
| Torsion Angles (°) | The dihedral angles that describe the conformation around a chemical bond. | Varies |
| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5% for a well-refined structure |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the X-ray crystallography process for the structural validation of this compound.
Caption: Workflow for structure validation via X-ray crystallography.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C12H17NO2 | CID 24229525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rigaku.com [rigaku.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. excillum.com [excillum.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. iucr.org [iucr.org]
A Comparative Analysis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine and Its Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of successful drug development. This guide provides a comparative analysis of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine, a versatile building block, and its common bioisosteres. By examining the nuanced differences in their physicochemical properties, pharmacokinetic profiles, and potential biological activities, researchers can make more informed decisions in the design of novel therapeutics.
The tetrahydropyran (THP) moiety is frequently employed as a bioisostere for the cyclohexane ring, offering the potential to modulate key drug-like properties.[1] The introduction of an oxygen atom into the carbocyclic ring can influence lipophilicity, polarity, and metabolic stability, thereby impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Furthermore, the oxygen atom can act as a hydrogen bond acceptor, potentially leading to altered target engagement and improved potency or selectivity.[1] This guide will explore these concepts through a comparative lens, using this compound as a focal point and extending the analysis to its cyclohexane and piperidine bioisosteres.
Physicochemical Properties: A Tale of Three Rings
The choice of a cyclic ether, a carbocycle, or a nitrogen-containing heterocycle can profoundly impact a molecule's fundamental properties. The following table summarizes the predicted and experimentally observed trends when replacing the tetrahydropyran ring in this compound with its cyclohexane and piperidine bioisosteres.
| Property | This compound (Parent) | [4-(Cyclohexyloxy)phenyl]methylamine (Bioisostere 1) | [4-(Piperidin-4-yloxy)phenyl]methylamine (Bioisostere 2) |
| Molecular Weight | 207.27 g/mol | 205.31 g/mol | 206.29 g/mol |
| cLogP | 1.5 - 2.0 | 2.5 - 3.0 | 1.0 - 1.5 (as free base) |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | 20.2 Ų | 49.3 Ų (as free base) |
| Aqueous Solubility | Moderate | Low | High (as salt) |
| pKa (of the amine) | ~9.5 | ~9.5 | ~10.0 (piperidine N), ~9.5 (benzylic N) |
Note: The data presented are estimations based on general principles of medicinal chemistry and data from related compounds, as direct comparative experimental data for this specific series was not available in the public domain.
In Vitro ADME Properties: Predicting In Vivo Success
A compound's performance in early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays is a critical indicator of its potential for in vivo success. The structural modifications inherent in bioisosteric replacement can lead to significant differences in these profiles.
| ADME Parameter | This compound (Parent) | [4-(Cyclohexyloxy)phenyl]methylamine (Bioisostere 1) | [4-(Piperidin-4-yloxy)phenyl]methylamine (Bioisostere 2) |
| Metabolic Stability (Human Liver Microsomes, t½) | Moderate to High | Low to Moderate | High |
| Caco-2 Permeability (Papp A→B) | Moderate | High | Moderate to High |
| Plasma Protein Binding (%) | Moderate | High | Low to Moderate |
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Low | Moderate to High | Low |
Note: This data is illustrative and based on general trends observed for these types of chemical modifications. Actual experimental results may vary.
Biological Activity: A Hypothetical Case Study
To illustrate the potential impact of bioisosteric replacement on biological activity, let us consider a hypothetical scenario where these compounds are evaluated as inhibitors of a fictional kinase, "Kinase X".
| Compound | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) (Selectivity) | Cell Proliferation EC₅₀ (µM) |
| This compound (Parent) | 50 | 500 (10-fold) | 1.2 |
| [4-(Cyclohexyloxy)phenyl]methylamine (Bioisostere 1) | 25 | 100 (4-fold) | 0.8 |
| [4-(Piperidin-4-yloxy)phenyl]methylamine (Bioisostere 2) | 150 | 3000 (20-fold) | 5.5 |
Note: This data is entirely hypothetical and for illustrative purposes only.
In this scenario, the more lipophilic cyclohexane analog (Bioisostere 1) exhibits higher potency but lower selectivity. The introduction of the polar piperidine ring (Bioisostere 2) leads to a decrease in primary target potency but a significant improvement in selectivity, a common trade-off in drug design.
Experimental Protocols
The following are generalized protocols for key experiments typically performed in the comparative analysis of drug candidates.
Metabolic Stability in Human Liver Microsomes
-
Objective: To assess the intrinsic clearance of a compound in the presence of liver enzymes.
-
Materials: Human liver microsomes (HLM), NADPH regenerating system, test compound stock solution (e.g., 10 mM in DMSO), positive control compound (e.g., a rapidly metabolized drug), phosphate buffer (pH 7.4).
-
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer at 37°C.
-
Add the test compound to a final concentration of 1 µM.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: The half-life (t½) is calculated from the slope of the natural log of the percent remaining parent compound versus time.
Caco-2 Permeability Assay
-
Objective: To predict intestinal absorption of a compound using an in vitro model of the intestinal epithelium.
-
Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell® plates), Hanks' Balanced Salt Solution (HBSS), test compound, control compounds for low and high permeability.
-
Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed HBSS.
-
Add the test compound to the apical (A) side of the monolayer.
-
At various time points, collect samples from the basolateral (B) side.
-
The experiment is also performed in the reverse direction (B to A) to assess efflux.
-
Compound concentrations in the samples are quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizing the Drug Discovery Workflow and a Hypothetical Signaling Pathway
The following diagrams, generated using the DOT language, illustrate a typical bioisosteric replacement workflow and a hypothetical signaling pathway that could be modulated by the compounds discussed.
References
A Comparative Guide to the Biological Assay Validation of Compounds Featuring the [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hypothetical compounds containing the [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine scaffold. The data presented is representative of typical results obtained during the biological assay validation process for novel chemical entities. All experimental data is synthesized for illustrative purposes to guide researchers in designing and interpreting their own studies.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro biological activities of two hypothetical compounds, Compound A and Compound B, which contain the this compound moiety, compared to a standard reference compound.
| Assay Type | Parameter | Compound A | Compound B | Reference Compound |
| Cytotoxicity | IC50 in HCT116 cells (µM) | 75.1 | > 100 | 5.2 |
| Anti-inflammatory | NO Inhibition in RAW264.7 (IC50, µM) | 15.8 | 25.2 | 10.5 |
| Kinase Inhibition | CDK2 Inhibition (IC50, µM) | 5.2 | 12.1 | 0.8 |
| Antioxidant | DPPH Scavenging (IC50, µg/mL) | 90.5 | 65.2 | 95.3 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and aid in the design of similar validation studies.
MTT Cytotoxicity Assay
The in vitro cytotoxicity of the compounds was evaluated against the HCT116 human colorectal carcinoma cell line using the MTT assay.
-
Cell Culture: HCT116 cells were cultured in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/mL and incubated for 24 hours.
-
The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.
-
The formazan crystals formed were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader.
-
-
Data Analysis: The percentage of viable cells was calculated relative to the untreated control. The IC50 value, the concentration that reduces cell viability by 50%, was determined from the dose-response curves.[1]
Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
-
Cell Culture: RAW264.7 cells were cultured under the same conditions as HCT116 cells.
-
Assay Procedure:
-
Cells were seeded in 96-well plates and incubated for 24 hours.
-
The cells were pre-treated with different concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
-
Absorbance was measured at 540 nm.
-
-
Data Analysis: The IC50 values for NO inhibition were calculated from the concentration-response curves.[2]
CDK2 Kinase Inhibition Assay
The inhibitory activity of the compounds against Cyclin-Dependent Kinase 2 (CDK2) was determined using a kinase assay.
-
Assay Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by CDK2.
-
Procedure:
-
Recombinant human CDK2/cyclin E was incubated with the test compounds at various concentrations in a reaction buffer containing ATP and a specific peptide substrate.
-
The reaction was allowed to proceed for a specified time at 30°C.
-
The amount of phosphorylated substrate was quantified, often using a fluorescence-based method.
-
-
Data Analysis: The IC50 values were determined by plotting the percentage of kinase inhibition against the compound concentration.[3]
DPPH Radical Scavenging Assay
The antioxidant potential of the compounds was evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Procedure:
-
Different concentrations of the test compounds were added to a solution of DPPH in methanol.
-
The mixture was incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution was measured at 517 nm.
-
-
Data Analysis: The percentage of DPPH scavenging activity was calculated, and the IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.[3]
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the biological validation of the target compounds.
Caption: TLR4/MAPK signaling pathway in inflammation.
Caption: General workflow for in vitro biological assay validation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Linkers Derived from [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of success. The chemical properties of the linker profoundly impact the conjugate's solubility, stability, pharmacokinetics (PK), and overall therapeutic index. This guide provides a comparative analysis of linkers derived from the [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine scaffold.
While direct head-to-head experimental data for this specific linker is not extensively available in the public domain, this guide will extrapolate its likely performance characteristics based on its chemical structure and compare them to well-established linker technologies. The analysis is supported by established principles in ADC and PROTAC development and includes representative experimental protocols.
Characterization of the this compound Linker Moiety
The this compound structure incorporates several key features that inform its potential application as a linker:
-
Hydrophilicity : The presence of the tetrahydropyran ring and the ether linkage introduces hydrophilicity. This is a desirable characteristic to counteract the hydrophobicity of many cytotoxic payloads and small molecule inhibitors, potentially improving solubility and reducing aggregation.[1][2]
-
Rigidity and Spacing : The phenyl ring provides a rigid scaffold, which can influence the spatial orientation of the payload relative to the antibody or the two ligands in a PROTAC. The tetrahydropyran group adds steric bulk and defined spacing.
-
Non-Cleavable Nature : The core structure, connected via an ether and an amine, is chemically stable and not susceptible to cleavage by common intracellular triggers like proteases or changes in pH. Therefore, it is best suited as a component of a non-cleavable linker strategy. In such a design, the payload is released upon lysosomal degradation of the antibody in ADCs.
Comparative Performance Analysis
This section compares the anticipated properties of a this compound-based linker with other commonly used linkers in ADCs and PROTACs.
For Antibody-Drug Conjugates (ADCs)
Table 1: Comparative Properties of ADC Linkers
| Feature | This compound (Hypothesized) | Valine-Citrulline (Val-Cit) | Maleimidocaproyl (MC) | Polyethylene Glycol (PEG) |
| Linker Type | Non-cleavable | Cleavable (Cathepsin B) | Non-cleavable | Non-cleavable or part of a cleavable construct |
| Solubility | Moderately Hydrophilic | Hydrophobic | Hydrophobic | Highly Hydrophilic |
| Plasma Stability | High | High | Very High | High |
| Payload Release Mechanism | Antibody degradation | Enzymatic cleavage | Antibody degradation | Antibody degradation (if non-cleavable) |
| Bystander Effect | Low | High | Low | Low |
| Potential for Aggregation | Low to Moderate | High | High | Very Low |
| Drug-to-Antibody Ratio (DAR) | Potentially allows for higher DARs due to increased solubility compared to purely hydrophobic linkers. | Often limited to lower DARs to avoid aggregation. | Limited by hydrophobicity. | Can enable high DARs (e.g., 8) without compromising stability.[1] |
For Proteolysis-Targeting Chimeras (PROTACs)
The linker in a PROTAC is crucial for establishing a productive ternary complex between the target protein and the E3 ligase.
Table 2: Comparative Properties of PROTAC Linkers
| Feature | This compound (Hypothesized) | Alkyl Chains | Polyethylene Glycol (PEG) |
| Flexibility | Semi-rigid | Flexible | Highly Flexible |
| Solubility | Moderately Hydrophilic | Hydrophobic | Highly Hydrophilic |
| Cell Permeability | Moderate | High | Can improve permeability by masking polarity. |
| Ternary Complex Formation | The rigid nature may help in pre-organizing the ligands for optimal binding, but requires careful optimization of length and attachment points. | Flexibility can accommodate various protein orientations but may have an entropic penalty. | Flexibility and hydrophilicity can aid in achieving a productive conformation. |
| Common Application | Potentially useful for targets where a defined spatial orientation is beneficial. | Widely used due to synthetic accessibility. | Frequently incorporated to improve solubility and pharmacokinetic properties.[3] |
Experimental Protocols
The following are representative protocols for the synthesis of the core scaffold and the evaluation of linker performance.
Synthesis of this compound
A potential synthetic route can be adapted from known procedures for similar structures.
Protocol 1: Synthesis of the Core Scaffold
-
Etherification : React 4-hydroxybenzylamine (suitably protected, e.g., as a carbamate) with 4-bromotetrahydropyran in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) at elevated temperature.
-
Deprotection : Remove the protecting group from the amine to yield this compound.
-
Purification : Purify the final product using column chromatography.
Evaluation of Linker-Payload Stability in Plasma
Protocol 2: Plasma Stability Assay
-
Incubation : Incubate the ADC or PROTAC at a concentration of 1 mg/mL in human plasma at 37°C.
-
Sampling : Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).
-
Analysis : Analyze the samples by a suitable method, such as LC-MS, to quantify the amount of intact conjugate and any released payload.
-
Data Interpretation : Calculate the half-life of the conjugate in plasma.
In Vitro Cytotoxicity Assay for ADCs
Protocol 3: Cell Viability Assay
-
Cell Seeding : Seed target cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment : Treat the cells with serial dilutions of the ADC and control antibodies for a period of 72-96 hours.
-
Viability Assessment : Measure cell viability using a colorimetric assay (e.g., MTT or CellTiter-Glo).
-
Data Analysis : Plot the cell viability against the ADC concentration and determine the IC50 value.
Visualizations
References
A Comparative Guide to Confirming Target Engagement of Inhibitors with the [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine Scaffold
For researchers and drug development professionals, confirming that a small molecule inhibitor directly interacts with its intended protein target within a cellular context is a critical step in validating its mechanism of action and advancing it through the development pipeline. This guide provides a comparative overview of key experimental methodologies for confirming the target engagement of inhibitors featuring the [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine scaffold. We will delve into the principles, protocols, and data outputs of several widely used techniques, offering a framework for selecting the most appropriate assay for your research needs.
The primary methods for confirming target engagement can be broadly categorized into two types: those that measure direct binding of the inhibitor to its target and those that assess the downstream functional consequences of target inhibition. This guide focuses on direct binding and target stabilization assays, which provide unequivocal evidence of physical interaction. The techniques covered include biophysical methods that can be performed in vitro and cellular assays that confirm engagement in a more physiologically relevant environment.
Workflow for Target Engagement Confirmation
A logical workflow for confirming target engagement often starts with biochemical or biophysical assays to establish direct binding and then moves to cellular assays to verify engagement in a more complex biological system.
cross-reactivity profiling of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine-based compounds
An Essential Guide to Cross-Reactivity Profiling of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine-based Compounds
For researchers and drug development professionals, understanding the selectivity of novel chemical entities is paramount. This guide provides a comparative framework for the cross-reactivity profiling of compounds based on the this compound scaffold. This chemical structure is a key component in various biologically active molecules, including inhibitors of Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5) and antagonists of the 5-HT6 serotonin receptor. A thorough understanding of a compound's interactions with off-target molecules is crucial for predicting potential side effects and ensuring the safety and efficacy of a therapeutic candidate.
Comparative Analysis of Target Selectivity
Below is a summary of the inhibitory activity of representative compounds against their primary targets and a selection of off-targets. This data is compiled from various sources and serves as an example of a cross-reactivity profile.
Table 1: Kinase Inhibitory Profile of a Representative ALK5 Inhibitor (GW788388)
| Target Kinase | IC50 (nM) | Fold Selectivity vs. ALK5 |
| ALK5 (TGF-βRI) | 18 | 1 |
| TGF-βRII | Active, specific IC50 not provided | - |
| Activin Type II Receptor | Active, specific IC50 not provided | - |
| BMPRII | Inactive | >555 |
Data compiled from publicly available sources.[1][2]
Table 2: Illustrative Cross-Reactivity Data for a Kinase Inhibitor Program
| Kinase Target | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| Primary Target | 95% | 98% |
| Off-Target Kinase 1 | 85% | 45% |
| Off-Target Kinase 2 | 70% | 20% |
| Off-Target Kinase 3 | 30% | <10% |
| Off-Target Kinase 4 | <10% | <10% |
This table represents hypothetical data to illustrate how cross-reactivity screening results are typically presented.
Key Signaling Pathways
A fundamental aspect of cross-reactivity profiling is understanding the biological context of both the intended target and potential off-targets. Below are diagrams of the signaling pathways associated with two of the primary targets for compounds containing the this compound scaffold.
Experimental Protocols
Accurate and reproducible experimental design is the bedrock of reliable cross-reactivity profiling. The following are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a common method for determining the inhibitory activity of a compound against a panel of protein kinases.
-
Preparation of Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
Test Compounds: Prepare a serial dilution of the this compound-based compound in DMSO.
-
ATP Mixture: Prepare a solution of [γ-33P]ATP and non-labeled ATP in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase.
-
Kinase and Substrate: Dilute the specific kinase and its corresponding substrate in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the test compound dilution to a 96-well plate.
-
Add 20 µL of the kinase/substrate mixture to each well.
-
Initiate the reaction by adding 25 µL of the ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture to a filter plate (e.g., P30 Filtermat) and wash several times with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Receptor Binding Assay (Radioligand Displacement)
This protocol is designed to assess the affinity of a test compound for a specific receptor, such as the 5-HT6 receptor.
-
Preparation of Reagents:
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 0.5 mM EDTA.
-
Cell Membranes: Prepare membranes from cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT6 receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]LSD for the 5-HT6 receptor).
-
Test Compound: Prepare a serial dilution of the this compound-based compound in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or a high concentration of a known unlabeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of specific binding in the presence of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Conclusion
The is a critical step in their development as therapeutic agents. By employing a systematic approach that includes broad panel screening, detailed in vitro assays, and a thorough understanding of the relevant signaling pathways, researchers can build a comprehensive selectivity profile. This guide provides the foundational knowledge and experimental framework necessary to objectively evaluate the performance of these compounds and their alternatives, ultimately leading to the identification of safer and more effective drug candidates.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic routes to the versatile pharmaceutical intermediate, [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine. The routes are evaluated based on key metrics of synthetic efficiency, including step count, overall yield, and reagent accessibility. Detailed experimental protocols for the principal transformations are provided, alongside a visual representation of the synthetic pathways to aid in strategic planning and process optimization.
Comparative Analysis of Synthetic Routes
Three plausible synthetic strategies for the preparation of this compound have been evaluated:
-
Route A: Convergent Synthesis via Nitrile Intermediate. This route involves the initial formation of the tetrahydropyran ether linkage with 4-cyanophenol, followed by the reduction of the nitrile functionality to the target primary amine.
-
Route B: Linear Synthesis with Amine Protection. This strategy begins with the protection of the amino group of 4-hydroxybenzylamine, followed by ether formation and subsequent deprotection to yield the final product.
-
Route C: Direct Approach via Reductive Amination. This efficient route utilizes the commercially available 4-(tetrahydropyran-4-yloxy)benzaldehyde and converts it directly to the target amine via reductive amination.
The following table summarizes the key quantitative data for each route, allowing for a direct comparison of their synthetic efficiency.
| Parameter | Route A: Nitrile Intermediate | Route B: Amine Protection | Route C: Reductive Amination |
| Starting Materials | 4-Cyanophenol, 4-Hydroxytetrahydropyran (or derivative) | 4-Hydroxybenzylamine, Boc-anhydride, 4-Bromotetrahydropyran | 4-(Tetrahydropyran-4-yloxy)benzaldehyde, Ammonia |
| Key Intermediates | 4-(Tetrahydropyran-4-yloxy)benzonitrile | N-Boc-[4-(tetrahydropyran-4-yloxy)phenyl]methylamine | Imine intermediate (transient) |
| Number of Steps | 2 | 3 | 1 |
| Overall Estimated Yield | 60-75% | 55-70% | 70-95% |
| Purification Methods | Crystallization, Column Chromatography | Column Chromatography, Extraction | Column Chromatography, Extraction |
| Key Advantages | Good convergence, avoids handling of free benzylamine until the final step. | Utilizes a readily available starting material. | Most direct and atom-economical route; high yielding. |
| Key Disadvantages | Requires a separate reduction step which can sometimes lead to side products. | Longer route with protection/deprotection steps, potentially lowering overall yield. | The aldehyde starting material can be more expensive than the precursors for other routes. |
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: Convergent Synthesis via Nitrile Intermediate
Step 1: Synthesis of 4-(Tetrahydropyran-4-yloxy)benzonitrile via Mitsunobu Reaction
The Mitsunobu reaction offers a reliable method for the etherification of phenols with alcohols.
-
Materials: 4-Cyanophenol, Tetrahydropyran-4-ol, Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of 4-cyanophenol (1.0 eq) and tetrahydropyran-4-ol (1.2 eq) in anhydrous THF, is added triphenylphosphine (1.5 eq) at room temperature under an inert atmosphere.
-
The mixture is cooled to 0 °C, and DIAD (1.5 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while monitoring by TLC.
-
Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford 4-(tetrahydropyran-4-yloxy)benzonitrile.
-
-
Typical Yield: 70-85%
Step 2: Reduction of 4-(Tetrahydropyran-4-yloxy)benzonitrile to this compound
Catalytic hydrogenation is an effective method for the reduction of nitriles to primary amines.
-
Materials: 4-(Tetrahydropyran-4-yloxy)benzonitrile, Raney Nickel (or Platinum on Carbon), Ethanol, Hydrogen gas.
-
Procedure:
-
A solution of 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 eq) in ethanol is placed in a hydrogenation vessel.
-
A catalytic amount of Raney Nickel (5-10 mol%) is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (50 psi) at room temperature for 16-24 hours.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the catalyst is carefully filtered off, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by column chromatography or crystallization provides the pure this compound.
-
Route B: Linear Synthesis with Amine Protection
Step 1: N-Boc Protection of 4-Hydroxybenzylamine
-
Materials: 4-Hydroxybenzylamine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of 4-hydroxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane, is added Boc₂O (1.1 eq) portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to give N-Boc-4-hydroxybenzylamine.
-
-
Typical Yield: 85-95%
Step 2: O-Alkylation of N-Boc-4-hydroxybenzylamine
-
Materials: N-Boc-4-hydroxybenzylamine, 4-Bromotetrahydropyran, Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Procedure:
-
A mixture of N-Boc-4-hydroxybenzylamine (1.0 eq), 4-bromotetrahydropyran (1.2 eq), and potassium carbonate (2.0 eq) in DMF is heated to 80 °C for 12-16 hours.
-
The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification by column chromatography affords N-Boc-[4-(tetrahydropyran-4-yloxy)phenyl]methylamine.
-
-
Typical Yield: 70-85%
Step 3: Deprotection of N-Boc-[4-(tetrahydropyran-4-yloxy)phenyl]methylamine
-
Materials: N-Boc-[4-(tetrahydropyran-4-yloxy)phenyl]methylamine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of N-Boc-[4-(tetrahydropyran-4-yloxy)phenyl]methylamine (1.0 eq) in dichloromethane at 0 °C, is added trifluoroacetic acid (5-10 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water, basified with aqueous NaOH, and extracted with dichloromethane.
-
The combined organic layers are dried and concentrated to give the final product.
-
-
Typical Yield: 90-98%
Route C: Direct Approach via Reductive Amination
Synthesis of this compound via Reductive Amination
This one-pot procedure offers a highly efficient route to the target molecule.[3]
-
Materials: 4-(Tetrahydropyran-4-yloxy)benzaldehyde, Ammonium acetate, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
To a solution of 4-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol, is added ammonium acetate (10 eq). The mixture is stirred at room temperature for 1-2 hours to form the imine intermediate.
-
The reaction mixture is cooled to 0 °C, and sodium borohydride (1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield this compound.
-
-
Typical Yield: 70-95%[4]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
References
A Comparative Guide to Product Purity Confirmation: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the rigorous confirmation of a product's purity and identity is a cornerstone of reliable and reproducible science. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and ubiquitous analytical techniques employed for this purpose. This guide provides an objective comparison of their capabilities, supported by detailed experimental protocols and data presentation, to aid in the selection of the most appropriate analytical strategy.
Head-to-Head Comparison: NMR vs. Mass Spectrometry
While both techniques are instrumental in chemical analysis, they operate on different principles and offer complementary information. NMR spectroscopy provides detailed structural information and is an excellent quantitative tool, whereas mass spectrometry excels in sensitivity and the precise determination of molecular weight.[1][2] The choice between them often depends on the specific analytical question at hand.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, revealing the chemical environment of atoms.[3] | Measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments.[4] |
| Primary Use | Structural elucidation, isomer differentiation, and direct quantification (qNMR).[1][5][6] | Molecular weight determination, identification of trace impurities, and sequence analysis.[4][7][8] |
| Quantification | Excellent. Quantitative NMR (qNMR) is a primary method for determining absolute purity without a reference standard of the analyte.[5][9][10] | Primarily a qualitative and relative quantification technique. Requires reference standards for accurate quantification.[7] |
| Sensitivity | Lower. Typically requires sample amounts in the milligram range.[11] | Extremely high. Can detect impurities at trace levels (femtomole to attomole).[7][8] |
| Sample Prep | Simple and non-destructive; typically involves dissolving the sample in a deuterated solvent.[3][12] | More involved, depending on the ionization technique (e.g., ESI, MALDI); the sample is consumed.[4][13] |
| Throughput | Moderate. qNMR measurements can be relatively fast once the method is established.[5][14] | High, especially when coupled with liquid chromatography (LC-MS).[15] |
| Impurity ID | Provides structural information about impurities, aiding in their identification.[6] | Identifies impurities by their mass, but may not distinguish between isomers.[1] |
Experimental Protocols
Detailed and consistent methodologies are critical for accurate purity assessment. Below are standard protocols for quantitative NMR and LC-MS analysis.
Protocol 1: Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This protocol describes the determination of absolute purity using an internal standard.[5][16]
-
Preparation of the Internal Standard (IS) Stock Solution:
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethylsulfone) of known purity (Purity_IS).[2]
-
Dissolve it in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to create a stock solution of precise concentration.
-
-
Sample Preparation:
-
Accurately weigh the sample to be analyzed (Mass_Analyte).[17]
-
Transfer the weighed sample into a clean NMR tube.
-
Add a precise volume of the Internal Standard stock solution to the NMR tube.
-
Ensure the sample and internal standard are fully dissolved.
-
-
NMR Data Acquisition:
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard 30° or 90° single-pulse experiment is typically used.[5][17]
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 30-60 seconds) to ensure complete relaxation of all relevant protons, which is crucial for accurate integration. This should be at least 5 times the longest T₁ of the signals of interest.[5]
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[5][18]
-
-
Data Processing and Analysis:
-
Apply Fourier transform to the acquired FID.
-
Manually phase the spectrum and perform a baseline correction.
-
Carefully integrate a well-resolved, characteristic signal for the analyte (Integral_Analyte) and a signal for the internal standard (Integral_IS).
-
Note the number of protons corresponding to each integrated signal (Protons_Analyte and Protons_IS).
-
-
Purity Calculation:
-
The weight percent purity of the analyte is calculated using the following formula:[18] Purity_Analyte (%) = (Integral_Analyte / Protons_Analyte) * (Protons_IS / Integral_IS) * (MW_Analyte / MW_IS) * (Mass_IS / Mass_Analyte) * Purity_IS Where MW is the molecular weight.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
This protocol outlines a general procedure for identifying and relatively quantifying impurities using LC-MS.[19][20]
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile, water, methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter to remove particulates.
-
-
LC System Setup:
-
Column: Select a suitable reversed-phase column (e.g., C18, 150 mm length).
-
Mobile Phase: Prepare a gradient system, typically using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Set a typical flow rate (e.g., 0.5 mL/min).
-
Gradient: Program a gradient to ensure separation of the main compound from potential impurities (e.g., 5% to 95% B over 20 minutes).
-
-
MS System Setup:
-
Ionization Source: Use an electrospray ionization (ESI) source, typically in positive ion mode for many small molecules.
-
Mass Analyzer: Set the mass analyzer (e.g., Quadrupole, TOF, Orbitrap) to scan a relevant mass range (e.g., m/z 100-1000).[21]
-
Data Acquisition: Acquire data in full scan mode to detect all ions. If impurity structures are known, selected ion monitoring (SIM) or tandem MS (MS/MS) can be used for higher sensitivity and specificity.[22]
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC) or UV chromatogram.
-
Determine the relative purity by calculating the area percentage of the main peak relative to the total area of all peaks.
-
Analyze the mass spectrum for each peak. The mass of the main peak should correspond to the expected molecular weight of the product.
-
Analyze the mass spectra of the minor peaks to identify potential impurities by their mass-to-charge ratios.[20][23]
-
Visualizing the Workflows
Diagrams can clarify complex processes, from experimental execution to the logic of technique selection.
Caption: High-level workflow for product purity confirmation.
Caption: Decision tree for selecting an analytical technique.
Caption: Logical flow for qNMR purity calculation.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. NMR And Mass Spectrometry In Pharmaceutical Development [outsourcedpharma.com]
- 3. quora.com [quora.com]
- 4. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azooptics.com [azooptics.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. bioregen.com [bioregen.com]
- 20. pacificbiolabs.com [pacificbiolabs.com]
- 21. innovationaljournals.com [innovationaljournals.com]
- 22. Mass spectrometry as a technique for testing the purity of drugs for biological use: the case of new antitumor cyclophosphazenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. dynamicscience.com.au [dynamicscience.com.au]
comparing pharmacokinetic properties of drugs with and without the tetrahydropyran moiety
An In-depth comparison of the pharmacokinetic properties of drugs with and without the tetrahydropyran moiety, providing researchers, scientists, and drug development professionals with supporting experimental data and methodologies.
The incorporation of a tetrahydropyran (THP) ring is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic profile of drug candidates. This saturated heterocyclic ether offers a unique combination of properties that can favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME). By acting as a bioisosteric replacement for other cyclic systems, such as cyclohexane, or by being introduced as a novel substituent, the THP moiety can fine-tune lipophilicity, improve metabolic stability, and increase aqueous solubility, ultimately leading to compounds with more desirable drug-like properties.
This guide provides a comparative analysis of the pharmacokinetic effects of incorporating a THP moiety into drug molecules, supported by experimental data and detailed protocols for key assays.
Impact of the Tetrahydropyran Moiety on Pharmacokinetic Parameters: A Comparative Overview
The introduction of a THP ring can lead to significant improvements in the pharmacokinetic profile of a drug candidate. The following table summarizes the conceptual and observed effects based on preclinical studies of developmental compounds.
| Pharmacokinetic Parameter | Non-THP Analog (e.g., Cyclohexyl) | THP-Containing Analog | Rationale for Improvement |
| Metabolic Stability | More susceptible to oxidative metabolism | Generally more stable | The ether oxygen in the THP ring is less prone to metabolism compared to a methylene group in a carbocycle. |
| Aqueous Solubility | Lower | Higher | The oxygen atom in the THP ring can act as a hydrogen bond acceptor, improving interactions with water. |
| Lipophilicity (LogD) | Higher | Lower | The polar ether oxygen reduces the overall lipophilicity compared to a non-polar carbocycle. |
| In Vitro Intrinsic Clearance (CLint) | Higher | Lower | Increased metabolic stability leads to a lower rate of clearance in liver microsome assays. |
| In Vivo Clearance (CL) | Higher | Lower | Reduced metabolic clearance in preclinical models like rats and mice. |
| Oral Bioavailability | Variable, can be limited by poor solubility or high first-pass metabolism | Often improved | A combination of better solubility and lower first-pass metabolism can lead to higher oral bioavailability. |
Case Study: ATM Kinase Inhibitor AZD0156
A notable example of the successful application of the THP moiety is in the development of the Ataxia Telangiectasia Mutated (ATM) kinase inhibitor, AZD0156. This compound, which contains a THP group, was designed to have a low predicted clinical dose by improving both potency and pharmacokinetic half-life.[1][2] Preclinical data for AZD0156 demonstrated good pharmacokinetic properties, including high metabolic stability in human, rat, and mouse liver microsomes, and low intravenous blood clearance in mice.[3] While a direct side-by-side comparison with a non-THP analog is not explicitly detailed in the primary publications, the favorable profile of AZD0156 underscores the utility of the THP moiety in achieving desirable drug-like characteristics.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of pharmacokinetic properties. Below are standard protocols for two key experiments.
Human Liver Microsome Stability Assay
This in vitro assay is used to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s.
Protocol:
-
Preparation of Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (e.g., 20 mg/mL).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Internal standard solution for analytical quantification.
-
Quenching solution (e.g., acetonitrile) to stop the reaction.
-
-
Incubation:
-
The test compound (final concentration, e.g., 1 µM) is pre-incubated with human liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C.[6]
-
The metabolic reaction is initiated by the addition of the NADPH regenerating system.[6]
-
A control incubation without NADPH is included to assess for non-enzymatic degradation.
-
-
Time Points and Quenching:
-
Sample Analysis:
-
The quenched samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining test compound relative to the internal standard.
-
-
Data Analysis:
-
The percentage of the compound remaining at each time point is plotted against time.
-
The natural logarithm of the percent remaining is plotted against time, and the slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
The intrinsic clearance (CLint) is calculated from the half-life and the incubation conditions.[8]
-
In Vivo Pharmacokinetic Study in Rats
This in vivo study determines the pharmacokinetic profile of a compound after administration to a preclinical species, typically rats.
Protocol:
-
Animal Acclimatization and Dosing:
-
Male Sprague-Dawley rats are acclimatized for at least three days with free access to food and water.[9]
-
The test compound is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage or intravenous injection).
-
A predetermined dose of the compound is administered to the rats.
-
-
Blood Sampling:
-
Blood samples (e.g., 250 µL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
-
Plasma Preparation and Storage:
-
The blood samples are centrifuged to separate the plasma.
-
The plasma is harvested and stored at -20°C or -80°C until analysis.
-
-
Bioanalysis:
-
The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
A calibration curve is prepared by spiking known concentrations of the compound into blank plasma.
-
-
Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental methods with software such as Phoenix WinNonlin.
-
Key pharmacokinetic parameters are calculated, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability (if both oral and IV data are available).
-
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study
Caption: Workflow of an in vivo pharmacokinetic study.
Simplified Signaling Pathway for ATM Kinase
Caption: ATM kinase signaling in response to DNA damage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Identification of Potent, Selective, and Orally Available Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase: The Discovery of AZD0156 (8-{6-[3-(Dimethylamino)propoxy]pyridin-3-yl}-3-methyl-1-(tetrahydro-2 H-pyran-4-yl)-1,3-dihydro-2 H-imidazo[4,5- c]quinolin-2-one) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Editorial: Pharmacokinetic differences of drugs and their regulatory mechanisms under dual status including normal and diseased organism - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Analysis of In Vitro and In Vivo Efficacy for ALK5 Inhibitors Synthesized from [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutic agents requires a rigorous evaluation of their biological activity, progressing from controlled in vitro environments to complex in vivo models. This guide provides a comparative overview of the efficacy of compounds derived from [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine, with a focus on a promising class of kinase inhibitors targeting Activin-like Kinase 5 (ALK5). ALK5, the type I receptor for Transforming Growth Factor-β (TGF-β), is a key mediator in cellular processes such as proliferation, differentiation, and fibrosis, making it an attractive target for therapeutic intervention in various diseases, including cancer and fibrotic disorders.[1][2]
While a comprehensive head-to-head comparison for a single derivative from the specified scaffold is not extensively detailed in publicly available literature, this guide synthesizes representative data to illustrate the translational journey from laboratory assays to preclinical animal models. The data presented for the hypothetical "Compound X" is illustrative of the typical findings for this class of molecules.
Quantitative Data Summary
The following tables summarize the key quantitative data for "Compound X," a representative ALK5 inhibitor derived from this compound.
Table 1: In Vitro Activity of Compound X
| Assay Type | Target/Cell Line | Endpoint | Result |
| Kinase Inhibition | Recombinant Human ALK5 | IC50 | 25 nM |
| Cellular Activity | A549 Human Lung Carcinoma Cells | pSmad2/3 Inhibition IC50 | 150 nM |
| Cell Viability | A549 Human Lung Carcinoma Cells | IC50 | > 10 µM |
| Metabolic Stability | Human Liver Microsomes | t½ (min) | 45 |
Table 2: In Vivo Efficacy and Pharmacokinetics of Compound X
| Study Type | Animal Model | Dosing Regimen | Key Finding |
| Xenograft Tumor Model | Nude mice with A549 xenografts | 50 mg/kg, daily, oral | 55% Tumor Growth Inhibition (TGI) |
| Pharmacokinetics | Sprague-Dawley Rats | 10 mg/kg, single IV dose | Half-life (t½) = 6 hours |
| Pharmacokinetics | Sprague-Dawley Rats | 50 mg/kg, single oral dose | Bioavailability (F%) = 40% |
| Acute Toxicity | CD-1 Mice | 200 mg/kg, single IP dose | No Observed Adverse Effects (NOAEL) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Assays
1. ALK5 Kinase Inhibition Assay (Luminescence-Based)
-
Principle: This assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition.
-
Procedure:
-
Recombinant human ALK5 enzyme is incubated with the test compound ("Compound X") at various concentrations in a 384-well plate.
-
A kinase reaction is initiated by adding a reaction mixture containing a specific peptide substrate and ATP.
-
The plate is incubated to allow the enzymatic reaction to proceed.
-
A luminescence-based ATP detection reagent (e.g., Kinase-Glo®) is added to stop the reaction and generate a light signal proportional to the amount of remaining ATP.
-
Luminescence is measured using a plate reader. The IC50 value is calculated from the dose-response curve.
-
2. Cellular pSmad2/3 Inhibition Assay
-
Principle: This assay quantifies the ability of the compound to inhibit the TGF-β-induced phosphorylation of Smad2 and Smad3 in a cellular context.
-
Procedure:
-
A549 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are pre-incubated with serial dilutions of "Compound X".
-
TGF-β1 is added to the wells to stimulate the ALK5 signaling pathway.
-
After a defined incubation period, the cells are lysed.
-
The concentration of phosphorylated Smad2/3 in the cell lysate is determined using an ELISA-based method.
-
The IC50 value is determined by plotting the inhibition of pSmad2/3 levels against the compound concentration.
-
3. Cell Viability (MTT) Assay
-
Principle: The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
A549 cells are seeded in a 96-well plate and incubated for 24 hours.
-
The cells are then treated with various concentrations of "Compound X" for 72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria reduce the MTT to a purple formazan product.
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured on a microplate reader, and the IC50 value is calculated.
-
In Vivo Studies
1. Human Tumor Xenograft Model
-
Principle: This model assesses the anti-tumor efficacy of a compound in an immunocompromised mouse bearing a human tumor.[3][4][5]
-
Procedure:
-
Female athymic nude mice are subcutaneously injected with A549 human lung carcinoma cells.
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into vehicle control and treatment groups.
-
"Compound X" is administered orally once daily at a dose of 50 mg/kg.
-
Tumor volume is measured twice weekly with calipers using the formula: (Length x Width²) / 2.
-
Body weight is monitored as an indicator of toxicity.
-
After a predetermined study duration (e.g., 28 days), the percentage of Tumor Growth Inhibition (TGI) is calculated.
-
Visualizations
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating compounds from in vitro to in vivo.
Caption: Proposed signaling pathway for Compound X's inhibitory action on ALK5.
Caption: General workflow from in vitro screening to in vivo evaluation.
References
- 1. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine: A Guide for Laboratory Professionals
The responsible disposal of laboratory chemicals is paramount for ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the proper disposal of [4-(tetrahydropyran-4-yloxy)phenyl]methylamine, tailored for researchers, scientists, and professionals in drug development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, compounds with similar functional groups, such as other aromatic amines, should be handled as potentially hazardous.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required to protect clothing and skin.
Hazard Assessment and Waste Classification
Based on the chemical structure, which includes an amine group, this compound should be treated as hazardous chemical waste . Amines can be corrosive, toxic, and may present an environmental hazard.[1] Therefore, disposal via sanitary sewer or in regular trash is strictly prohibited.[1]
The following table summarizes the potential hazards, extrapolated from analogous chemical compounds.
| Hazard Classification | Potential GHS Category | Key Precautions |
| Skin Corrosion/Irritation | Category 1B or 2 | Wear protective gloves and clothing.[1] |
| Serious Eye Damage/Irritation | Category 1 or 2A | Wear eye protection.[1][2] |
| Acute Toxicity (Oral) | Category 4 | Do not eat, drink, or smoke when handling.[1] |
| Aquatic Hazard | Category 3 | Avoid release to the environment.[1] |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is critical for the safe and compliant disposal of this compound.
Step 1: Waste Segregation
-
Collect all waste containing this compound, including residues, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), in a designated waste container.
-
Crucially, do not mix this waste with incompatible materials. Specifically, keep it separate from:
Step 2: Containerization and Labeling
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3][5] Do not use metal containers for amines.[6]
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE". The label must include:
-
The full chemical name: "this compound".
-
An indication of the concentration and quantity of the waste.
-
The date when waste was first added to the container.[1]
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a designated hazardous waste storage area.[1][3]
-
The storage area must be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure that the container is stored in secondary containment to prevent spills.[5]
Step 4: Disposal Request and Final Disposition
-
Once the waste container is full, or in accordance with your institution's policies, contact your Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3]
-
Provide the EHS office with a complete and accurate description of the waste.
Disposal of Empty Containers
Empty containers that previously held this compound must also be handled properly to be considered non-hazardous.
-
Triple Rinse: Rinse the empty container thoroughly with a suitable solvent (e.g., water or another appropriate solvent) at least three times.[3][6]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste, following the protocol described above.[5][6]
-
Deface Label: Completely remove or obliterate the original chemical label on the container.[3][5]
-
Final Disposal: Once cleaned and with the label defaced, the container may be disposed of as regular trash or recycled, in accordance with your institution's specific policies.[3]
Experimental Protocols
While in-lab chemical treatment of waste is sometimes performed, it is a high-risk procedure that should only be undertaken by trained personnel as part of a well-defined experimental protocol and with institutional approval. For amines, degradation with acidified potassium permanganate has been described.[7] However, the primary and recommended disposal method is through your institution's EHS-managed waste program.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies, the Safety Data Sheet (SDS) for the chemical, and local, state, and federal regulations to ensure full compliance.[3] The management and disposal of hazardous waste are regulated by agencies such as the EPA and OSHA.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. needle.tube [needle.tube]
Essential Safety and Operational Guide for Handling [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions; consult with your EHS department for selection and fit-testing.[1][2] |
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.
Step 2: Chemical Handling
-
Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[1][2]
-
Transferring: Handle the container with care. Slowly transfer the weighed substance into the reaction vessel to avoid generating dust or splashes.
-
Dissolving: Add the desired solvent to dissolve the compound within the fume hood.
Step 3: Post-Handling Cleanup
-
Decontamination: After the handling procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all contaminated waste as described in the disposal plan below.
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination: gloves first, followed by your lab coat, and then eye protection.[2]
-
Hygiene: Wash hands and face thoroughly after handling.[3]
Disposal Plan
All chemical waste must be disposed of in accordance with national and local regulations. Do not mix this waste with other substances.[4]
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. The container should be designated for organic waste.[1]
-
Contaminated Labware: Place items such as pipette tips, gloves, and weigh boats that have come into contact with the chemical into a designated solid hazardous waste container.[1][2]
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1][4]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Pickup: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.[4]
Visual Workflow Guides
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
Caption: PPE Selection Workflow for Handling the Compound.
Caption: Operational and Disposal Workflow for the Compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
